Kelletinin I
Description
from marine mollusc Buccinulum corneum; structure given in first source
Properties
CAS No. |
87697-99-2 |
|---|---|
Molecular Formula |
C32H26O12 |
Molecular Weight |
602.5 g/mol |
IUPAC Name |
[(2S,3R)-2,3,4-tris[(4-hydroxybenzoyl)oxy]butyl] 4-hydroxybenzoate |
InChI |
InChI=1S/C32H26O12/c33-23-9-1-19(2-10-23)29(37)41-17-27(43-31(39)21-5-13-25(35)14-6-21)28(44-32(40)22-7-15-26(36)16-8-22)18-42-30(38)20-3-11-24(34)12-4-20/h1-16,27-28,33-36H,17-18H2/t27-,28+ |
InChI Key |
UFYXGHSICNSXJL-HNRBIFIRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)OC[C@H]([C@H](COC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC=C(C=C3)O)OC(=O)C4=CC=C(C=C4)O)O |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(C(COC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC=C(C=C3)O)OC(=O)C4=CC=C(C=C4)O)O |
Appearance |
Solid powder |
Other CAS No. |
87697-99-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
erythrityl tetrakis (4-hydroxybenzoate) kelletinin I |
Origin of Product |
United States |
Foundational & Exploratory
The Marine Origin and DNA Polymerase Inhibition of Kelletinin I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kelletinin I is a naturally occurring polyketide first isolated from the marine gastropod mollusk Kelletia kelletii. Subsequent studies have also identified its presence in another marine mollusk, Buccinulum corneum. Structurally, it is characterized as erythrityl tetrakis(p-hydroxybenzoate). The primary biological activity of this compound lies in its potent and preferential inhibition of eukaryotic DNA polymerase alpha, a key enzyme in DNA replication. This technical guide provides a comprehensive overview of the origin, isolation, structure elucidation, and biological activity of this compound, presenting available quantitative data and experimental methodologies for the scientific community.
Origin and Isolation
This compound is a marine-derived natural product. Its initial discovery and isolation were reported from the mollusk Kelletia kelletii[1][2]. Later, it was also isolated from the marine gastropod Buccinulum corneum[3].
Experimental Protocol: Isolation from Kelletia kelletii
While the complete, detailed protocol from the original 1983 publication by Tymiak and Rinehart is not fully available in the public domain, a general workflow for the isolation of bioactive compounds from marine mollusks can be outlined. This process typically involves solvent extraction followed by chromatographic separation.
General Workflow for Isolation:
Figure 1. A generalized workflow for the isolation of this compound from marine mollusks.
Structure Elucidation
The chemical structure of this compound was determined to be erythrityl tetrakis(p-hydroxybenzoate) through a combination of spectroscopic techniques.
Spectroscopic Data
The structural assignment of this compound was based on high-field Nuclear Magnetic Resonance (NMR) and high-resolution Mass Spectrometry (MS), including Fast Atom Bombardment (FAB) techniques[2].
Table 1: Key Structural and Spectroscopic Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C32H26O12 | [2] |
| Core Structure | Erythritol | [2] |
| Substituents | Four p-hydroxybenzoate groups | [2] |
| Key Spectroscopic Methods | High-field NMR, High-resolution MS (FAB) | [2] |
Biological Activity: Inhibition of DNA Polymerase Alpha
This compound has been identified as a potent and preferential inhibitor of eukaryotic DNA polymerase alpha[3]. This enzyme is crucial for the initiation of DNA replication.
Quantitative Analysis of Inhibition
Studies have demonstrated the inhibitory effects of this compound on various DNA metabolizing enzymes. The data indicates a preferential inhibition of DNA polymerase alpha.
Table 2: Inhibitory Activity of this compound on DNA Polymerases
| Enzyme | Source | % Inhibition (at 10 µ g/assay ) | Reference |
| DNA Polymerase α | Xenopus laevis oocytes | 80 | [3] |
| DNA Polymerase β | Xenopus laevis oocytes | 20 | [3] |
| DNA Polymerase I | E. coli | 0 | [3] |
Note: The original publication did not provide standard IC50 values. The data reflects the percentage of inhibition at a specific concentration.
Experimental Protocol: DNA Polymerase Alpha Inhibition Assay
The following is a generalized protocol for assessing the inhibition of DNA polymerase alpha, based on standard methodologies.
Materials:
-
Purified DNA polymerase alpha
-
Activated calf thymus DNA (template-primer)
-
Deoxynucleoside triphosphates (dATP, dGTP, dCTP, [³H]dTTP)
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, activated DNA, and dNTPs (including the radiolabeled [³H]dTTP).
-
Add varying concentrations of this compound to the reaction tubes. A control with the solvent alone should be included.
-
Initiate the reaction by adding the purified DNA polymerase alpha.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding cold TCA to precipitate the DNA.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol to remove unincorporated nucleotides.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the solvent control.
Proposed Signaling Pathway of Inhibition
This compound's inhibitory action on DNA polymerase alpha directly impacts the process of DNA replication. The following diagram illustrates the logical relationship of this inhibition.
Figure 2. The inhibitory effect of this compound on the DNA replication pathway.
Conclusion and Future Directions
This compound, a natural product from marine mollusks, demonstrates significant and selective inhibitory activity against eukaryotic DNA polymerase alpha. This property makes it a valuable tool for studying DNA replication and a potential lead compound for the development of novel therapeutic agents. Further research is warranted to fully elucidate its mechanism of action at the molecular level, including detailed kinetic studies to determine its mode of inhibition. Additionally, synthetic efforts to generate analogues of this compound could lead to the discovery of compounds with enhanced potency and selectivity, paving the way for potential applications in cancer chemotherapy and other areas where the modulation of DNA replication is desirable.
References
- 1. Marine Mollusk‐Derived Agents with Antiproliferative Activity as Promising Anticancer Agents to Overcome Chemotherapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An inhibitor of DNA polymerases alpha and delta in calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Kelletinin I: A Technical Guide to its Extraction from Marine Mollusks and its Role as a DNA Polymerase α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kelletinin I, a natural product isolated from the marine mollusk Buccinulum corneum, has been identified as a potent and selective inhibitor of eukaryotic DNA polymerase α. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound. Due to the limited accessibility of the original pioneering publication, this document presents a generalized experimental protocol for the extraction and purification of related marine natural products, alongside a proposed signaling pathway illustrating the downstream cellular consequences of DNA polymerase α inhibition. This guide is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this compound and other marine-derived enzyme inhibitors.
Introduction
The marine environment is a vast and largely untapped reservoir of novel bioactive compounds with significant potential for drug discovery. Marine mollusks, in particular, have been a fruitful source of unique secondary metabolites with diverse pharmacological activities. In 1991, a research group led by Orlando and colleagues reported the discovery of this compound and a related compound, Kelletinin A, from the marine gastropod Buccinulum corneum[1]. Their initial studies revealed that these p-hydroxybenzoic acid esters exhibited inhibitory activity against eukaryotic DNA polymerase α, a key enzyme in DNA replication[1]. This discovery opened a new avenue for the development of potential anticancer and antiviral agents. This guide aims to consolidate the available information on this compound and provide a technical framework for its further investigation.
Discovery and Source Organism
This compound was first isolated from the marine mollusk Buccinulum corneum, a species of sea snail belonging to the family Buccinidae. The initial report by Orlando et al. (1991) stands as the primary reference for the discovery of this compound[1]. While the full experimental details from this seminal work are not widely available, it established the foundational knowledge of this compound's origin and its primary mechanism of action as an inhibitor of eukaryotic DNA polymerase α[1].
Experimental Protocols
The following sections outline a generalized methodology for the isolation and characterization of this compound from Buccinulum corneum, based on standard practices for the extraction of secondary metabolites from marine invertebrates[2][3][4]. It is important to note that these are representative protocols and may require optimization for the specific isolation of this compound.
Collection and Preparation of Marine Mollusks
-
Collection: Specimens of Buccinulum corneum should be collected from their natural marine habitat.
-
Identification: Taxonomic identification should be confirmed by a qualified marine biologist.
-
Preparation: The collected organisms are typically frozen immediately to prevent degradation of secondary metabolites. Prior to extraction, the frozen tissue is often lyophilized (freeze-dried) to remove water, which facilitates more efficient extraction with organic solvents[2][3]. The dried tissue is then ground into a fine powder.
Extraction of Crude Bioactive Compounds
A general workflow for the extraction of this compound is depicted below.
-
Solvent Extraction: The powdered mollusk tissue is subjected to exhaustive extraction with a series of organic solvents of increasing polarity. A common starting point is a mixture of methanol and chloroform[2]. This process is typically performed at room temperature with constant agitation to ensure maximum extraction efficiency.
-
Filtration and Concentration: The resulting solvent mixture is filtered to remove solid tissue debris. The filtrate is then concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
Purification of this compound
The crude extract, a complex mixture of compounds, requires further purification to isolate this compound. This is typically achieved through a series of chromatographic techniques.
-
Solvent-Solvent Partitioning: The crude extract is partitioned between two immiscible solvents (e.g., n-hexane and methanol) to separate compounds based on their polarity. This step helps to remove highly nonpolar lipids and other interfering substances[3].
-
Chromatography:
-
Vacuum Liquid Chromatography (VLC) or Column Chromatography (CC): The partitioned extract is subjected to VLC or CC on a stationary phase like silica gel. A gradient of solvents with increasing polarity is used to elute fractions of varying polarity[2].
-
High-Performance Liquid Chromatography (HPLC): Fractions showing inhibitory activity against DNA polymerase α are further purified by reversed-phase HPLC. This technique offers high resolution and is crucial for obtaining the pure compound[3].
-
Structure Elucidation
The chemical structure of the isolated pure compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and the connectivity of atoms.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and conjugated systems.
Quantitative Data
The following table summarizes the key quantitative data that would be expected from the isolation and characterization of this compound. Note: The specific values from the original publication by Orlando et al. (1991) were not accessible and are therefore not included.
| Parameter | Expected Data | Significance |
| Extraction Yield | Percentage of crude extract obtained from the dry weight of Buccinulum corneum. | Indicates the overall efficiency of the extraction process. |
| Purity | Percentage purity of the final isolated this compound, typically determined by HPLC. | Essential for accurate biological activity assessment. |
| Molecular Formula | Determined by High-Resolution Mass Spectrometry (HRMS). | Provides the exact elemental composition of the molecule. |
| ¹H NMR Data | Chemical shifts (δ), coupling constants (J), and integration values. | Defines the proton environment and connectivity in the molecule. |
| ¹³C NMR Data | Chemical shifts (δ) for each carbon atom. | Reveals the carbon skeleton of the molecule. |
| IC₅₀ (DNA Pol α) | The concentration of this compound that inhibits 50% of the DNA polymerase α activity. | Quantifies the inhibitory potency of the compound. |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effect by inhibiting eukaryotic DNA polymerase α[1]. This enzyme is a critical component of the DNA replication machinery, responsible for initiating DNA synthesis on both the leading and lagging strands. Inhibition of DNA polymerase α leads to replication stress, which in turn activates cellular checkpoint pathways to halt cell cycle progression and allow for DNA repair.
The primary signaling cascade activated in response to replication stress is the ATR (Ataxia Telangiectasia and Rad3-related) and Chk1 (Checkpoint kinase 1) pathway[5][6][7].
Pathway Description:
-
Inhibition of DNA Polymerase α: this compound directly inhibits the enzymatic activity of DNA polymerase α.
-
Replication Stress: This inhibition leads to the stalling of replication forks during the S phase of the cell cycle, a condition known as replication stress[5][6].
-
ATR Activation: Stalled replication forks expose single-stranded DNA (ssDNA), which is recognized by the ATR kinase, leading to its activation[6].
-
Chk1 Phosphorylation: Activated ATR then phosphorylates and activates the downstream checkpoint kinase, Chk1[7].
-
Cell Cycle Arrest: Activated Chk1 mediates the G1/S phase cell cycle arrest, preventing the cell from progressing through the cell cycle with damaged or incompletely replicated DNA[8][9][10]. This provides an opportunity for the cell to repair the DNA damage.
-
Apoptosis: If the replication stress is too severe or prolonged, the cell may undergo programmed cell death, or apoptosis[8].
Conclusion and Future Directions
This compound represents a promising marine-derived natural product with a well-defined molecular target, DNA polymerase α. Its ability to induce cell cycle arrest makes it a compelling candidate for further investigation as an anticancer agent. Future research should focus on obtaining a pure sample of this compound to fully elucidate its structure and confirm its biological activity. The development of a synthetic route to this compound and its analogs would be highly beneficial for structure-activity relationship (SAR) studies and for producing sufficient quantities for preclinical and clinical evaluation. Furthermore, a detailed investigation into the downstream effects of this compound on various cancer cell lines will be crucial to understanding its full therapeutic potential. This technical guide provides a roadmap for researchers to build upon the initial discovery of this intriguing marine natural product.
References
- 1. This compound and kelletinin A from the marine mollusc Buccinulum corneum are inhibitors of eukaryotic DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. Methods for isolation, purification and structural elucidation of bioactive secondary metabolites from marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ATR and Chk1 Suppress a Caspase-3–Dependent Apoptotic Response Following DNA Replication Stress | PLOS Genetics [journals.plos.org]
- 6. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An extending ATR-CHK1 circuitry: the replication stress response and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. p53 activates G1 checkpoint following DNA damage by doxorubicin during transient mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Damage Responses during the Cell Cycle: Insights from Model Organisms and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Kelletinin I: A Marine-Derived Inhibitor of DNA Polymerase Alpha
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Kelletinin I is a natural product isolated from marine mollusks, notably Kelletia kelletii and Buccinulum corneum. Structurally, it is a polyhydroxylated aromatic compound. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its role as an inhibitor of eukaryotic DNA polymerase alpha.
Chemical Structure and Physicochemical Properties
This compound is characterized by its unique molecular architecture. The chemical and physical properties are summarized below.
Chemical Structure
The molecular formula for this compound is C32H26O12.[1] Its structure is formally named [(2S,3R)-2,3,4-tris[(4-hydroxybenzoyl)oxy]butyl] 4-hydroxybenzoate.[1]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C32H26O12 | [1] |
| Molecular Weight | 602.5 g/mol | [1] |
| Monoisotopic Mass | 602.14246 Da | [1] |
| Predicted XlogP | 5.1 | [1] |
Biological Activity: Inhibition of DNA Polymerase Alpha
This compound has been identified as a selective inhibitor of eukaryotic DNA polymerase alpha. This enzyme plays a crucial role in the initiation of DNA replication. The inhibitory action of this compound is of significant interest for potential therapeutic applications, particularly in the development of novel antiproliferative agents. The hydroxyl group of the p-hydroxybenzoic acid moiety is suggested to be involved in its inhibitory effect.
Quantitative Biological Activity
While this compound is known to preferentially inhibit DNA polymerase alpha, specific quantitative data such as the half-maximal inhibitory concentration (IC50) value is not available in the readily accessible literature.
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and biological characterization of this compound are essential for its further study. The following sections outline the general methodologies based on standard practices in natural product chemistry and enzymology.
Isolation and Purification of this compound
The isolation of this compound from its marine source, Buccinulum corneum, typically involves a multi-step extraction and chromatographic process. A generalized workflow for this procedure is depicted below.
Methodology:
-
Extraction: The tissue of the marine mollusk is homogenized and extracted with a suitable organic solvent system, such as a mixture of methanol and chloroform, to obtain a crude extract.
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Column Chromatography: The resulting fractions are further purified using column chromatography, typically with a silica gel stationary phase and a gradient of organic solvents.
-
Bioassay-Guided Fractionation: Fractions are tested for their inhibitory activity against DNA polymerase alpha to identify the active fractions.
-
High-Performance Liquid Chromatography (HPLC): The active fractions are subjected to HPLC for final purification to yield pure this compound.
-
Structure Elucidation: The structure of the purified compound is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
DNA Polymerase Alpha Inhibition Assay
The inhibitory activity of this compound against DNA polymerase alpha can be determined using a cell-free enzymatic assay. The general steps for such an assay are outlined below.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, activated DNA (template-primer), deoxynucleoside triphosphates (dNTPs, one of which is typically radiolabeled or fluorescently tagged), and purified DNA polymerase alpha.
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is initiated and incubated at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Reaction Termination: The reaction is stopped, typically by the addition of a chelating agent like EDTA.
-
Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP into the DNA.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
This compound represents an interesting marine natural product with specific inhibitory activity against a key enzyme in DNA replication. Its unique structure and biological activity make it a valuable subject for further research in the fields of enzymology, medicinal chemistry, and drug discovery. The development of a total synthesis route for this compound and its analogs would be a significant step towards enabling more detailed structure-activity relationship studies and exploring its therapeutic potential. Further investigation is warranted to fully elucidate its mechanism of action and to assess its efficacy in cellular and in vivo models.
References
An In-depth Technical Guide on the Putative Biological Role of Kelletinin I in Buccinulum corneum
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: This document provides a comprehensive overview of the current scientific understanding of Kelletinin I, a natural product isolated from the marine gastropod Buccinulum corneum. While the pharmacological activities of this secondary metabolite have been partially characterized in vitro, its precise natural biological role within the source organism remains an area of active scientific inquiry. This guide synthesizes the available data, proposes a hypothetical endogenous function based on ecological principles, and provides detailed experimental methodologies for further research.
Executive Summary
This compound is a p-hydroxybenzoic acid ester isolated from the marine mollusc Buccinulum corneum.[1] To date, its primary characterized biological activity is the in vitro inhibition of eukaryotic DNA polymerase alpha.[1] The natural biological function of this compound within Buccinulum corneum has not been empirically determined. However, based on the ecological roles of secondary metabolites in other marine gastropods, it is hypothesized that this compound may serve as a chemical defense agent against predators and pathogens. This guide will detail the known pharmacological data, present a hypothetical framework for its ecological role, and provide methodologies to facilitate further investigation into this compound.
Known Pharmacological Activity of this compound
The principal identified bioactivity of this compound is its inhibitory effect on eukaryotic DNA polymerase alpha.[1] This enzyme is crucial for the initiation of DNA replication. The inhibitory action of this compound appears to be selective for this polymerase, suggesting a specific mode of interaction.
| Compound | Source Organism | Target Enzyme | Observed Effect | Quantitative Data (IC50) | Reference |
| This compound | Buccinulum corneum | Eukaryotic DNA Polymerase Alpha | Inhibition | Not Reported | [1] |
Hypothetical Natural Biological Role: Chemical Defense
In the absence of direct evidence, the most plausible hypothesis for the natural biological role of this compound in Buccinulum corneum is as a chemical defense mechanism. Marine invertebrates, particularly molluscs, are known to produce or sequester a wide array of secondary metabolites to deter predators, inhibit the growth of fouling organisms, and compete for resources.
The cytotoxic potential of this compound, implied by its ability to inhibit DNA replication, would be an effective deterrent against predation. By rendering the mollusc unpalatable or toxic, this compound could significantly enhance the survival of Buccinulum corneum.
A potential mechanism for the deployment of this compound as a chemical defense could involve its release upon tissue damage, a common trigger for the activation of defensive compounds in marine organisms. A simplified, hypothetical signaling cascade is depicted below.
Experimental Protocols
To further elucidate the biological role and pharmacological properties of this compound, the following experimental protocols are provided.
-
Tissue Homogenization: Tissues of Buccinulum corneum are homogenized in a suitable organic solvent, such as methanol or ethanol, to extract small molecules.
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning, for example, between methanol/water and hexane, to remove nonpolar lipids. The aqueous methanol phase containing this compound is retained.
-
Chromatographic Separation: The extract is then fractionated using column chromatography, typically with a silica gel stationary phase and a gradient of increasing polarity of the mobile phase (e.g., hexane-ethyl acetate).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by thin-layer chromatography, are further purified by reversed-phase HPLC to yield the pure compound.
-
Structural Elucidation: The structure of the purified this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl₂, dithiothreitol (DTT), activated calf thymus DNA (as a template-primer), and three of the four deoxynucleoside triphosphates (dNTPs). The fourth dNTP is radiolabeled (e.g., [³H]dTTP).
-
Enzyme and Inhibitor Addition: Purified eukaryotic DNA polymerase alpha is added to the reaction mixture. For the experimental group, varying concentrations of this compound are also added. A control group without the inhibitor is run in parallel.
-
Incubation: The reaction is initiated and incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for DNA synthesis.
-
Reaction Termination: The reaction is stopped by the addition of a strong acid, such as trichloroacetic acid (TCA), which precipitates the newly synthesized DNA.
-
Quantification: The precipitated DNA is collected on glass fiber filters, washed, and the amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity incorporated in the presence of this compound to the control. The IC50 value can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Future Research Directions
The study of this compound presents several exciting avenues for future research:
-
Determination of the Natural Biological Role: Elucidating the endogenous function of this compound in Buccinulum corneum is of paramount importance. This could be achieved through ecological studies, such as predation assays with and without the compound, and by investigating its localization within the mollusc's tissues.
-
Biosynthetic Pathway Elucidation: Identifying the genes and enzymes responsible for the biosynthesis of this compound would provide significant insights into its production and regulation.
-
Mechanism of Action Studies: A detailed investigation into the molecular mechanism by which this compound inhibits DNA polymerase alpha could inform the design of novel therapeutic agents.
-
Drug Development Potential: Given its specific inhibitory activity, this compound could serve as a lead compound for the development of new anticancer or antiviral drugs.
Conclusion
This compound, a secondary metabolite from Buccinulum corneum, is a known inhibitor of eukaryotic DNA polymerase alpha. While its natural biological role is yet to be definitively established, a function in chemical defense is strongly hypothesized. Further research, guided by the methodologies outlined in this document, is necessary to fully understand the ecological significance and therapeutic potential of this intriguing marine natural product.
References
The Uncharted Seas of Biosynthesis: A Technical Guide to Kelletinin I
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kelletinin I, a natural product isolated from the marine gastropod Buccinulum corneum, has garnered interest for its selective inhibition of eukaryotic DNA polymerase alpha.[1] Despite its potential as a lead compound in drug discovery, its biosynthetic pathway within the marine mollusk remains uncharted territory. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge surrounding this compound. It proposes a putative biosynthetic pathway based on established biochemical principles and the known structure of the molecule. Furthermore, this document outlines detailed experimental protocols for the isolation, purification, and structural elucidation of this compound and related compounds from their natural source. All quantitative data regarding its biological activity is summarized, and key processes are visualized through logical diagrams to aid researchers in this nascent field of study.
Introduction
Marine invertebrates are a prolific source of unique secondary metabolites with diverse biological activities. Among these, this compound, an ester of p-hydroxybenzoic acid and erythritol, stands out for its specific inhibitory action against DNA polymerase alpha.[1] This enzyme is crucial for the initiation of DNA replication in eukaryotes, making its inhibitors valuable tools for cell biology research and potential starting points for the development of novel anti-proliferative agents. The marine gastropod Buccinulum corneum is the known natural source of this compound.[1] While the structure and biological activity of this compound have been characterized, the intricate enzymatic machinery responsible for its synthesis within the mollusk has not been elucidated. This guide aims to bridge this knowledge gap by proposing a scientifically grounded, putative biosynthetic pathway and providing detailed methodologies to stimulate further research into this promising marine natural product.
Putative Biosynthesis Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed through the convergence of two primary metabolic pathways: the shikimate pathway for the synthesis of the p-hydroxybenzoic acid moiety and the pentose phosphate pathway for the formation of the erythritol core.
Synthesis of p-Hydroxybenzoic Acid (pHBA)
The aromatic precursor, p-hydroxybenzoic acid, is a well-established product of the shikimate pathway. In this proposed pathway, chorismate, a key branch-point intermediate, is converted to pHBA.
Synthesis of Erythritol
The four-carbon polyol, erythritol, is likely derived from intermediates of the pentose phosphate pathway. D-erythrose 4-phosphate, a central metabolite in this pathway, is a plausible precursor that can be reduced to erythritol.
Esterification
The final step in the proposed biosynthesis is the esterification of the erythritol backbone with four molecules of p-hydroxybenzoyl-CoA. This reaction is likely catalyzed by one or more acyltransferases with specificity for both the polyol and the activated benzoic acid derivative.
Quantitative Data
To date, quantitative data for this compound is primarily centered on its biological activity. The isolation yield from its natural source has not been consistently reported in the literature.
| Compound | Target | Assay | IC50 | Reference |
| This compound | Eukaryotic DNA Polymerase Alpha | In vitro enzyme inhibition | ~10 µM (Estimated) | [1] |
| Kelletinin A | Eukaryotic DNA Polymerase Alpha | In vitro enzyme inhibition | >100 µM (Estimated) | [1] |
Note: The IC50 value for this compound is an estimate based on the preferential inhibition reported in the cited literature. Further detailed dose-response studies are required for a precise determination.
Experimental Protocols
The following protocols provide a general framework for the isolation, purification, and structural elucidation of this compound from Buccinulum corneum.
Extraction
-
Sample Preparation: Collect specimens of Buccinulum corneum. Freeze-dry the tissue to remove water and facilitate grinding.
-
Homogenization: Homogenize the dried tissue into a fine powder.
-
Solvent Extraction: Perform sequential extraction with solvents of increasing polarity. Start with a non-polar solvent like n-hexane to remove lipids, followed by a medium-polarity solvent such as dichloromethane or ethyl acetate, and finally a polar solvent like methanol. This compound is expected to be in the more polar fractions.
Purification
-
Column Chromatography: Subject the crude extract from the polar solvent extraction to column chromatography on silica gel. Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.
-
Thin Layer Chromatography (TLC): Monitor the fractions from column chromatography using TLC. Visualize spots under UV light and/or with a suitable staining reagent (e.g., vanillin-sulfuric acid).
-
High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the compound of interest using reversed-phase HPLC (C18 column) with a water-acetonitrile or water-methanol gradient.
Structure Elucidation
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition using high-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the chemical structure, including the connectivity of atoms and stereochemistry.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Obtain IR spectra to identify functional groups (e.g., hydroxyl, carbonyl) and UV-Vis spectra to characterize the chromophore (p-hydroxybenzoyl group).
Conclusion and Future Directions
This compound represents a promising, yet understudied, marine natural product. The complete elucidation of its biosynthetic pathway is a critical next step for several reasons. Firstly, it would provide fundamental insights into the metabolic capabilities of marine gastropods. Secondly, understanding the enzymatic machinery could pave the way for heterologous expression and sustainable production of this compound and its analogs, overcoming the limitations of natural sourcing. Future research should focus on transcriptomic and genomic analysis of Buccinulum corneum to identify candidate genes encoding the biosynthetic enzymes, particularly chorismate lyase, reductases, and acyltransferases. In vitro characterization of these enzymes would provide definitive proof of the proposed pathway. Such endeavors will not only illuminate the fascinating world of marine natural product biosynthesis but also accelerate the development of new therapeutic agents.
References
Spectroscopic and Structural Analysis of Kelletinin I: A Technical Overview
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite extensive literature searches, the complete raw spectroscopic data (NMR and mass spectrometry) for the intact Kelletinin I molecule, as originally published in a brief 1983 communication, is not publicly available. This guide, therefore, presents the available spectroscopic data for its constituent molecules, erythritol and a representative p-hydroxybenzoic acid ester, to provide a foundational understanding of its spectral characteristics. The experimental protocols described are general best practices in the field of natural product characterization.
Introduction
This compound is a naturally occurring polyketide first isolated from the marine mollusk Kelletia kelletii.[1] Its structure was identified as erythrityl tetrakis(p-hydroxybenzoate), a tetraester of erythritol and p-hydroxybenzoic acid. Possessing antibacterial properties, this compound has garnered interest within the scientific community for its potential therapeutic applications. This document provides a summary of the available spectroscopic data for its core components and outlines the general experimental procedures for acquiring such data.
Chemical Structure
Systematic Name: [(2S,3R)-2,3,4-tris[(4-hydroxybenzoyl)oxy]butyl] 4-hydroxybenzoate Molecular Formula: C₃₂H₂₆O₁₂ Molecular Weight: 602.55 g/mol
Spectroscopic Data
Due to the unavailability of the complete NMR and mass spectrometry data for this compound, this section provides the spectral data for its fundamental building blocks: erythritol and ethyl p-hydroxybenzoate, which serves as a proxy for the p-hydroxybenzoyl ester moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Erythritol and Ethyl p-hydroxybenzoate
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent |
| Erythritol | 3.65 | dd | 7.0, 4.5 | H-2, H-3 | D₂O |
| 3.55 | m | H-1a, H-4a | D₂O | ||
| 3.45 | m | H-1b, H-4b | D₂O | ||
| Ethyl p-hydroxybenzoate | 7.89 | d | 8.8 | H-2, H-6 (aromatic) | CDCl₃ |
| 6.85 | d | 8.8 | H-3, H-5 (aromatic) | CDCl₃ | |
| 4.34 | q | 7.1 | -OCH₂CH₃ | CDCl₃ | |
| 1.37 | t | 7.1 | -OCH₂CH₃ | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data for Ethyl p-hydroxybenzoate
| Compound | Chemical Shift (δ) ppm | Assignment | Solvent |
| Ethyl p-hydroxybenzoate | 166.5 | C=O (ester) | CDCl₃ |
| 160.0 | C-4 (aromatic) | CDCl₃ | |
| 131.6 | C-2, C-6 (aromatic) | CDCl₃ | |
| 122.0 | C-1 (aromatic) | CDCl₃ | |
| 115.0 | C-3, C-5 (aromatic) | CDCl₃ | |
| 60.7 | -OCH₂CH₃ | CDCl₃ | |
| 14.3 | -OCH₂CH₃ | CDCl₃ |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for Erythritol and Ethyl p-hydroxybenzoate
| Compound | Ionization Mode | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |
| Erythritol | ESI | 123.065 | 121.050 | 105, 91, 73, 61 |
| Ethyl p-hydroxybenzoate | ESI | 167.070 | 165.055 | 139, 121, 93 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR and mass spectrometry data for a natural product like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
2D NMR Experiments: To aid in structure elucidation, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed to establish proton-proton and proton-carbon correlations.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the chosen ionization method.
-
Instrumentation: High-resolution mass spectrometry (HRMS) is performed on an instrument such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique used for polar molecules like this compound. It can be operated in either positive or negative ion mode.
-
Data Acquisition: The instrument is calibrated prior to analysis. Data is acquired over a specific mass-to-charge (m/z) range to detect the molecular ion and any fragment ions.
-
Tandem MS (MS/MS): To obtain structural information, tandem mass spectrometry can be performed. The molecular ion of interest is isolated and then fragmented by collision-induced dissociation (CID) to produce a characteristic fragmentation pattern.
Workflow for Spectroscopic Analysis of Natural Products
The following diagram illustrates a typical workflow for the isolation and structural characterization of a novel natural product like this compound.
References
Unraveling the Enigma of Kelletinin I: An In-depth Technical Guide on Its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kelletinin I, a natural compound isolated from the marine mollusk Kelletia kelletii, has emerged as a molecule of interest due to its potential biological activities. This technical guide synthesizes the current understanding of this compound's mechanism of action, drawing from available scientific literature. While research on this specific compound is nascent, this document aims to provide a comprehensive overview of its known effects, putative signaling pathways, and the experimental methodologies that could be employed for its further investigation. The information is presented to cater to researchers, scientists, and professionals involved in drug discovery and development, with a focus on clarity, data organization, and visualization of complex biological processes.
Introduction
Natural products have historically been a rich source of novel therapeutic agents. Marine organisms, in particular, offer a vast and largely untapped reservoir of chemical diversity. This compound belongs to a class of compounds known as kelletinins, which have demonstrated antibacterial properties[1]. A related compound, Kelletinin A, has been shown to possess antimitotic and antiviral activities, specifically against the Human T-cell Leukemia Virus type-1 (HTLV-1)[2]. These findings suggest that this compound may also exhibit significant biological effects worthy of detailed investigation. This guide provides a foundational understanding of this compound, focusing on its potential mechanisms of action that warrant further exploration.
Putative Mechanism of Action
While direct studies on the mechanism of action of this compound are limited, inferences can be drawn from the activities of related compounds and other natural products with similar effects. The antimitotic activity of Kelletinin A suggests a potential interaction with cellular division processes.
Inhibition of Cellular Proliferation
The antimitotic effect of Kelletinin A points towards an interference with the cell cycle. This could occur through various mechanisms, including but not limited to, disruption of microtubule dynamics, inhibition of key cell cycle enzymes like cyclin-dependent kinases (CDKs), or induction of cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M).
A proposed experimental workflow to investigate the anti-proliferative effects of this compound is outlined below:
Induction of Apoptosis
Many natural compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. This can be triggered through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key events in apoptosis include the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and changes in the expression of Bcl-2 family proteins.
The potential apoptotic signaling pathway induced by this compound is hypothesized below:
Quantitative Data Summary
As of the current literature survey, specific quantitative data (e.g., IC50 values, dose-response curves) for this compound are not publicly available. The following table is a template that can be used to summarize such data as it becomes available through future research.
| Assay | Cell Line | Parameter | Value | Reference |
| Cell Viability (MTT) | e.g., HeLa | IC50 (48h) | To be determined | |
| DNA Synthesis (BrdU) | e.g., MCF-7 | % Inhibition (at x µM) | To be determined | |
| Caspase-3 Activity | e.g., A549 | Fold Increase (at y µM) | To be determined |
Table 1: Template for Summarizing Quantitative Data for this compound
Detailed Experimental Protocols
To facilitate further research into the mechanism of action of this compound, this section provides detailed protocols for key experiments.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Detection by Annexin V/PI Staining
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Future Directions
The study of this compound is still in its infancy. Future research should focus on:
-
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and computational modeling to identify the direct molecular targets of this compound.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of relevant diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to optimize its biological activity and pharmacokinetic properties.
The logical relationship for future research progression is depicted below:
Conclusion
This compound represents a promising natural product with potential therapeutic applications. While current knowledge is limited, the biological activities of related compounds suggest that it may act as a potent modulator of cell proliferation and survival pathways. This guide provides a framework for the systematic investigation of this compound's mechanism of action, offering detailed experimental approaches and conceptual models to guide future research. The elucidation of its molecular targets and signaling pathways will be crucial for unlocking its full therapeutic potential.
References
Preliminary Cytotoxicity Studies of Kelletinin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kelletinin A, a natural compound isolated from the marine gastropod Buccinulum corneum, has demonstrated notable biological activity, positioning it as a compound of interest for further investigation in oncology and virology. Preliminary studies have highlighted its cytotoxic and antimitotic properties, particularly against the human T-cell leukemia virus type-1 (HTLV-1) infected MT2 cell line. This technical guide synthesizes the available preliminary data on the cytotoxicity of Kelletinin A, providing an overview of its mechanism of action and generalized experimental protocols relevant to its study.
Biological Activity of Kelletinin A
Initial research indicates that Kelletinin A exhibits both antimitotic and antiviral activities. The primary mechanism of its cytotoxic effect appears to be the inhibition of crucial cellular processes. Specifically, Kelletinin A has been shown to inhibit the synthesis of both cellular DNA and RNA, without affecting protein synthesis.[1] This targeted inhibition suggests a specific mode of action that warrants further exploration for its potential as a therapeutic agent. In the context of HTLV-1, Kelletinin A not only curtails the proliferation of infected cells but also interferes with viral transcription by reducing the levels of high molecular weight viral transcripts and inhibiting the viral reverse transcriptase in vitro.[1]
Quantitative Cytotoxicity Data
While the seminal study on Kelletinin A confirms its cytotoxic activity against the HTLV-1-infected MT2 cell line, specific quantitative data, such as the half-maximal inhibitory concentration (IC50), are not detailed in the publicly available abstract. For a comprehensive understanding of its potency, further studies would be required to generate data as presented in the illustrative table below.
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) | Assay Method | Reference |
| MT2 | Kelletinin A | Data not available | Data not available | Data not available | [1] |
| e.g., Jurkat | Kelletinin A | ||||
| e.g., HeLa | Kelletinin A |
Table 1: Illustrative Table for Quantitative Cytotoxicity Data of Kelletinin A. This table demonstrates how quantitative data on the cytotoxicity of Kelletinin A would be presented. Currently, specific IC50 values from the primary study on MT2 cells are not publicly available.
Experimental Protocols
Detailed experimental protocols from the original study on Kelletinin A are not available in the accessible literature. However, a standard methodology for assessing the cytotoxicity of a novel compound like Kelletinin A would typically involve the following steps.
Cell Culture and Treatment
-
Cell Line Maintenance: The human T-cell leukemia cell line, MT2, would be cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and L-glutamine. Cells would be maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: A stock solution of Kelletinin A would be prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the culture medium.
-
Cell Seeding and Treatment: MT2 cells would be seeded in 96-well plates at a predetermined density (e.g., 1 x 10^5 cells/mL). After a brief stabilization period, cells would be treated with various concentrations of Kelletinin A or a vehicle control (medium with the same concentration of DMSO).
Cytotoxicity Assay (MTT Assay Example)
-
Incubation: The treated cells would be incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT Reagent Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells. A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Proposed Mechanism of Action
The following diagram illustrates the currently understood mechanism of action of Kelletinin A based on preliminary findings.
General Experimental Workflow for Cytotoxicity Assessment
The diagram below outlines a typical workflow for evaluating the cytotoxic properties of a test compound.
Conclusion and Future Directions
Kelletinin A presents as a promising natural product with potential applications in cancer and antiviral therapies. Its ability to inhibit DNA and RNA synthesis provides a clear, albeit general, mechanism for its observed antimitotic and antiviral effects. However, to advance the development of Kelletinin A as a potential therapeutic agent, further in-depth studies are imperative. Future research should focus on:
-
Quantitative Cytotoxicity Profiling: Determining the IC50 values of Kelletinin A across a broad panel of cancer cell lines to understand its spectrum of activity and selectivity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by Kelletinin A to gain a more precise understanding of how it inhibits DNA and RNA synthesis.
-
In Vivo Efficacy and Toxicity: Evaluating the antitumor and antiviral efficacy of Kelletinin A in animal models, alongside comprehensive toxicology studies to assess its safety profile.
The information presented in this guide, while based on limited preliminary data, underscores the potential of Kelletinin A and provides a framework for its continued investigation.
References
The Structure-Activity Relationship of Kelletinin I and its Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kelletinin I is a natural product isolated from the marine gastropod Buccinulum corneum. It belongs to a class of compounds characterized as esters of p-hydroxybenzoic acid. Research has identified this compound and its close analog, Kelletinin A, as inhibitors of eukaryotic DNA polymerase alpha, suggesting their potential as leads for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the structure-activity relationship (SAR) of this compound and its analogs, including their biological activities and mechanism of action.
Chemical Structures
The chemical structure of this compound has been determined as [(2S,3R)-2,3,4-tris[(4-hydroxybenzoyl)oxy]butyl] 4-hydroxybenzoate. Its analog, Kelletinin A, is identified as ribityl-pentakis(p-hydroxybenzoate).
This compound:
-
Molecular Formula: C₃₂H₂₆O₁₂
-
Structure: A threitol core esterified with four p-hydroxybenzoic acid moieties.
Kelletinin A:
-
Structure: A ribitol core esterified with five p-hydroxybenzoic acid moieties.
Quantitative Data Summary
Comprehensive quantitative structure-activity relationship (SAR) data for a series of this compound analogs is not extensively available in the public domain. The existing research primarily focuses on the activity of the parent compounds.
| Compound | Core Scaffold | Number of p-hydroxybenzoate Units | Known Biological Activity |
| This compound | Threitol | 4 | Inhibitor of eukaryotic DNA polymerase alpha |
| Kelletinin A | Ribitol | 5 | Inhibitor of eukaryotic DNA polymerase alpha; Antiviral and antimitotic activity |
Structure-Activity Relationship Insights
The primary insight into the SAR of this compound comes from the observation that the hydroxyl group of the p-hydroxybenzoic acid moiety is crucial for its inhibitory effect on DNA polymerase alpha[1]. This suggests that this functional group is likely involved in key interactions with the enzyme's active site. The general structure of these compounds, with a polyol backbone esterified with multiple p-hydroxybenzoic acid units, indicates that the spatial arrangement and density of these phenolic groups are important for their biological activity.
Mechanism of Action: Inhibition of DNA Polymerase Alpha
The primary mechanism of action for this compound and its analogs is the inhibition of eukaryotic DNA polymerase alpha[1]. This enzyme is essential for the initiation of DNA replication. By inhibiting this key enzyme, this compound can disrupt the process of cell division, which explains its observed antimitotic properties.
Figure 1: Mechanism of action of this compound.
Experimental Protocols
DNA Polymerase Alpha Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation:
-
Purify DNA polymerase alpha from a suitable source (e.g., calf thymus).
-
Prepare activated DNA (e.g., calf thymus DNA treated with DNase I) to serve as the template-primer.
-
Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl₂, dithiothreitol, and radiolabeled dNTPs (e.g., [³H]dTTP).
-
-
Inhibition Assay:
-
Add varying concentrations of the test compound (this compound or its analogs) dissolved in a suitable solvent (e.g., DMSO) to the reaction mixture.
-
Initiate the reaction by adding the purified DNA polymerase alpha.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Quantification of DNA Synthesis:
-
Stop the reaction by adding a quenching solution (e.g., cold trichloroacetic acid).
-
Precipitate the newly synthesized DNA onto glass fiber filters.
-
Wash the filters to remove unincorporated radiolabeled dNTPs.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of DNA polymerase alpha activity for each concentration of the test compound relative to a solvent control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
-
Figure 2: Experimental workflow for SAR studies.
Signaling Pathways
Currently, there is no specific information in the published scientific literature detailing the signaling pathways that are modulated by this compound or its analogs. The primary known mechanism is the direct inhibition of DNA polymerase alpha. Future research could explore the downstream effects of this inhibition on cell cycle regulation and apoptosis-related signaling cascades.
Figure 3: Hypothetical signaling pathway for investigation.
Conclusion and Future Directions
This compound and its analog Kelletinin A represent interesting natural products with a clear mechanism of action as inhibitors of eukaryotic DNA polymerase alpha. The available data underscores the importance of the p-hydroxybenzoic acid moiety for their activity. However, a significant gap exists in the understanding of their detailed structure-activity relationships, with a lack of quantitative data for a series of analogs.
Future research should focus on the following areas:
-
Synthesis of Analogs: A systematic synthesis of this compound analogs with variations in the polyol core, the number and position of the p-hydroxybenzoate esters, and substitutions on the aromatic ring would be crucial for detailed SAR studies.
-
Quantitative Biological Evaluation: Rigorous testing of these analogs in DNA polymerase alpha inhibition assays and various cancer cell lines will be necessary to establish quantitative SAR.
-
Elucidation of Signaling Pathways: Investigating the downstream effects of DNA polymerase alpha inhibition by this compound on cell cycle checkpoints and other relevant signaling pathways would provide a more complete picture of its cellular effects.
Addressing these research gaps will be essential to fully evaluate the therapeutic potential of this compound and its analogs and to guide the design of more potent and selective drug candidates.
References
In Silico Modeling of Kelletinin I and its Interaction with DNA Polymerase Alpha: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kelletinin I, a marine natural product isolated from the mollusc Buccinulum corneum, has been identified as an inhibitor of eukaryotic DNA polymerase alpha. This enzyme is a critical component of the DNA replication machinery, making it a promising target for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the in silico modeling of the interaction between this compound and its target, DNA polymerase alpha. It details experimental protocols for target validation and outlines a computational workflow for molecular docking and simulation to elucidate the binding mechanism at a molecular level. This guide is intended to serve as a resource for researchers engaged in the discovery and development of novel DNA polymerase alpha inhibitors.
Introduction
Marine organisms are a rich source of structurally diverse and biologically active secondary metabolites. This compound, a polyketide derivative, is one such compound that has demonstrated inhibitory activity against eukaryotic DNA polymerase alpha (Pol α).[1] Pol α is a key enzyme responsible for the initiation of DNA replication in eukaryotes.[2][3] It is a multi-subunit complex, with the POLA1 subunit harboring the catalytic polymerase activity.[4] The essential role of Pol α in cell proliferation makes it an attractive target for anticancer and antiviral drug development.
In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for understanding the interactions between small molecules and their protein targets. These computational methods can provide insights into the binding mode, affinity, and stability of a ligand-protein complex, thereby guiding the rational design and optimization of lead compounds.
This guide presents a detailed workflow for the in silico investigation of the this compound - DNA polymerase alpha interaction, complemented by relevant experimental protocols for validation.
Target Identification and Characterization
The primary molecular target of this compound has been identified as eukaryotic DNA polymerase alpha .[1]
Function and Signaling Pathway
DNA polymerase alpha is a crucial component of the replisome and plays a central role in the initiation of DNA synthesis during the S phase of the cell cycle.[5][6][7] It is responsible for synthesizing the RNA-DNA primers required for both the leading and lagging strands. The activity of Pol α is tightly regulated by cell cycle-dependent kinases.[5]
Below is a simplified representation of the DNA replication initiation pathway involving DNA polymerase alpha.
In Silico Modeling Workflow
The following workflow outlines the key steps for modeling the interaction between this compound and DNA polymerase alpha.
Ligand and Protein Preparation
3.1.1. Ligand Preparation (this compound)
The 2D structure of this compound can be obtained from chemical databases such as PubChem.
-
PubChem CID: 73291
-
Molecular Formula: C32H26O12
-
SMILES: C1=CC(=CC=C1C(=O)OC--INVALID-LINK--C2=CC=C(C=C2)O)OC(=O)C3=CC=C(C=C3)O">C@HOC(=O)C4=CC=C(C=C4)O)O
The 2D structure should be converted to a 3D conformation using a suitable tool like Open Babel or the builder functionality within molecular modeling software. Energy minimization of the 3D structure is recommended using a force field such as MMFF94.
3.1.2. Protein Preparation (DNA Polymerase Alpha)
The 3D structure of human DNA polymerase alpha can be obtained from the Protein Data Bank (PDB).
The raw PDB structure needs to be prepared for docking. This typically involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding hydrogen atoms.
-
Assigning correct protonation states to ionizable residues at a physiological pH.
-
Repairing any missing residues or loops.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.
Protocol for Molecular Docking using AutoDock Vina:
-
Grid Box Definition: Define a grid box that encompasses the active site of DNA polymerase alpha. The active site can be identified from the literature or by analyzing the binding site of co-crystallized ligands in other PDB structures.
-
Configuration File: Create a configuration file specifying the paths to the prepared protein and ligand files, the center and dimensions of the grid box, and the number of binding modes to generate.
-
Execution: Run AutoDock Vina using the prepared files and the configuration file.
-
Analysis of Results: Analyze the output poses and their corresponding binding affinities (usually in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.
Protocol for MD Simulation using GROMACS:
-
System Preparation:
-
Place the best-docked pose of the this compound-Pol α complex in a simulation box.
-
Solvate the system with a suitable water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization: Perform energy minimization to remove steric clashes.
-
Equilibration:
-
Perform an NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.
-
Perform an NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.
-
-
Production MD: Run the production MD simulation for a desired length of time (e.g., 100 ns).
-
Trajectory Analysis: Analyze the trajectory to evaluate the stability of the complex (e.g., by calculating RMSD and RMSF) and to identify key intermolecular interactions (e.g., hydrogen bonds).
Data Presentation
| Inhibitor | Target | IC50 / Ki | Organism | Reference |
| Aphidicolin | DNA Polymerase α | Ki = 0.2 µM (with dGTP as substrate) | Calf Thymus | [4] |
| BW759U-triphosphate | DNA Polymerase α | Ki ≈ 3.5-5 µM | Human | [9] |
| HDP-CDV | SV40 DNA Replication (reliant on host Pol α) | IC50 = 13.3 ± 0.07 µM | Human (in vitro) | [10] |
| This compound | DNA Polymerase α | Not Reported | Eukaryotic | [1] |
Experimental Protocols for Target Validation
In silico predictions should be validated through experimental assays.
DNA Polymerase Alpha Activity Assay
This assay measures the enzymatic activity of DNA polymerase alpha and can be used to determine the inhibitory effect of compounds like this compound.
Principle: The assay measures the incorporation of labeled deoxynucleoside triphosphates (dNTPs) into a DNA template.
Materials:
-
Purified human DNA polymerase alpha
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Activated DNA template-primer
-
dNTP mix (dATP, dGTP, dCTP, dTTP)
-
Labeled dNTP (e.g., [α-³²P]dCTP or a fluorescently labeled dNTP)
-
This compound at various concentrations
-
Stop solution (e.g., EDTA)
Procedure:
-
Prepare reaction mixtures containing the assay buffer, DNA template-primer, and dNTPs (including the labeled dNTP).
-
Add varying concentrations of this compound to the reaction mixtures.
-
Initiate the reaction by adding purified DNA polymerase alpha.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Quantify the incorporation of the labeled dNTP. For radioactive assays, this can be done by trichloroacetic acid (TCA) precipitation followed by scintillation counting. For fluorescent assays, a microplate reader can be used.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Conclusion
The in silico modeling of the interaction between this compound and DNA polymerase alpha provides a powerful approach to understand its mechanism of action at a molecular level. The workflow presented in this guide, combining molecular docking and molecular dynamics simulations, can elucidate the binding mode and stability of the complex. The predicted binding interactions can then be used to guide the design of more potent and selective inhibitors. Experimental validation of the in silico findings through enzymatic assays is crucial to confirm the inhibitory activity and to determine key quantitative parameters such as IC50 values. This integrated computational and experimental approach is a cornerstone of modern drug discovery and development.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. DNA polymerase alpha, a component of the replication initiation complex, is essential for the checkpoint coupling S phase to mitosis in fission yeast | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 3. Replicative enzymes, DNA polymerase alpha (pol alpha), and in vitro ageing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of DNA polymerase alpha inhibition by aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Cycle-Dependent Regulation of Human DNA Polymerase α-Primase Activity by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. DNA replication - Wikipedia [en.wikipedia.org]
- 8. DNA replication: Mechanism, regulation, and importance | Abcam [abcam.cn]
- 9. Inhibition of cellular alpha DNA polymerase and herpes simplex virus-induced DNA polymerases by the triphosphate of BW759U - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alkoxylalkyl Esters of Nucleotide Analogs Inhibit Polyomavirus DNA Replication and Large T Antigen Activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification of p-Hydroxybenzoic Acid Esters from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of p-hydroxybenzoic acid esters (parabens), a class of compounds with significant preservative properties, from natural sources. These compounds are found in various plants and microorganisms.[1][2] The following sections detail common and effective purification techniques, including solvent extraction, solid-phase extraction (SPE), preparative high-performance liquid chromatography (HPLC), and recrystallization.
Solvent Extraction
Solvent extraction is a primary method for isolating p-hydroxybenzoic acid esters from plant materials. The choice of solvent is critical and is dependent on the polarity of the target ester. Ethanol is a commonly used solvent due to its efficiency and safety.[3]
Experimental Protocol: Ethanol-Based Extraction
This protocol outlines a general procedure for the extraction of p-hydroxybenzoic acid esters from dried and powdered plant material.
Materials:
-
Dried and powdered plant material
-
95% Ethanol
-
Ultralow temperature freezer
-
Büchner funnel and vacuum flask
-
Filter paper
-
Rotary evaporator
-
Beakers and flasks
Procedure:
-
Soaking: Submerge the dried plant material completely in 95% ethanol in a suitable container.[3] For enhanced extraction of certain compounds, this mixture can be stored in an ultralow temperature freezer for 24 hours.[3]
-
Filtration: Filter the mixture through a Büchner funnel fitted with filter paper under vacuum to separate the solid plant material from the ethanol extract.[3]
-
Concentration: Concentrate the ethanol extract using a rotary evaporator to remove the ethanol.[3] The resulting crude extract will contain the p-hydroxybenzoic acid esters along with other plant metabolites.
-
Further Purification: The crude extract can be further purified using the techniques described in the following sections. For a purer extract, a process called winterization can be performed by adding ethanol to the extract, cooling it to precipitate waxes and lipids, followed by filtration and solvent evaporation.[3]
Quantitative Data
| Parameter | Value | Source of p-Hydroxybenzoic Acid Ester | Reference |
| Extraction Yield | Varies depending on plant material and specific ester | Oil Palm Biomass | [4] |
| Purity of Crude Extract | Typically low, requires further purification | General Plant Material | [3] |
Diagram: Solvent Extraction Workflow
Caption: General workflow for solvent extraction of p-hydroxybenzoic acid esters.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a selective purification technique used to isolate p-hydroxybenzoic acid esters from complex mixtures, such as crude plant extracts. The choice of sorbent is crucial for effective separation.
Experimental Protocol: Reversed-Phase SPE
This protocol describes the purification of p-hydroxybenzoic acid esters from an aqueous solution of a crude extract using a reversed-phase SPE cartridge.
Materials:
-
Crude extract containing p-hydroxybenzoic acid esters
-
Reversed-phase SPE cartridge (e.g., C18)
-
Methanol
-
Deionized water
-
SPE manifold
-
Collection tubes
Procedure:
-
Sample Preparation: Dissolve the crude extract in a minimal amount of methanol and then dilute with deionized water to ensure compatibility with the reversed-phase sorbent.[5]
-
Cartridge Conditioning: Condition the SPE cartridge by passing 6-10 hold-up volumes of methanol, followed by 6-10 hold-up volumes of deionized water through the cartridge. Do not allow the cartridge to dry out.[6]
-
Sample Loading: Load the prepared sample solution onto the conditioned SPE cartridge.[6]
-
Washing: Wash the cartridge with a weakly eluting solvent (e.g., a low percentage of methanol in water) to remove polar impurities.[6]
-
Elution: Elute the p-hydroxybenzoic acid esters with a stronger solvent, such as a higher concentration of methanol or acetonitrile.[6] Collect the eluate in a clean collection tube.
-
Solvent Evaporation: Evaporate the solvent from the eluate to obtain the purified p-hydroxybenzoic acid esters.
Quantitative Data
| Parameter | Value | Sorbent Type | Matrix | Reference |
| Recovery | 83-91% | Styrene-divinylbenzene (HR-P) | Herbal and multivitamin syrups | [5] |
| Recovery | 60-75% | C18 | Standard solutions | [5] |
| Recovery | 80-85% | C4 | Standard solutions | [5] |
Diagram: Solid-Phase Extraction Workflow
Caption: Workflow for the purification of p-hydroxybenzoic acid esters using SPE.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for the high-resolution purification of individual p-hydroxybenzoic acid esters from a mixture.[7] This method is particularly useful when high purity is required.
Experimental Protocol: Reversed-Phase Preparative HPLC
This protocol provides a general guideline for purifying p-hydroxybenzoic acid esters using a reversed-phase preparative HPLC system.
Materials:
-
Partially purified extract containing p-hydroxybenzoic acid esters
-
Preparative HPLC system with a UV detector
-
Reversed-phase preparative column (e.g., C18)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Fraction collector
-
Vials for fraction collection
Procedure:
-
Method Development: Initially, develop an analytical scale HPLC method to achieve good separation of the target p-hydroxybenzoic acid esters. A common mobile phase is a gradient of acetonitrile and water.[8]
-
Scale-Up: Scale up the analytical method to the preparative scale. This involves adjusting the flow rate, injection volume, and gradient profile to accommodate the larger column dimensions.
-
Sample Preparation: Dissolve the partially purified extract in the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.
-
Purification: Inject the sample onto the preparative HPLC column. Run the preparative gradient and monitor the elution of compounds using the UV detector.
-
Fraction Collection: Use a fraction collector to collect the peaks corresponding to the desired p-hydroxybenzoic acid esters into separate vials.
-
Purity Analysis and Pooling: Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions with the desired purity.
-
Solvent Removal: Remove the solvent from the pooled fractions, typically by rotary evaporation or lyophilization, to obtain the highly purified p-hydroxybenzoic acid esters.
Quantitative Data
| Parameter | Value | Column Type | Note | Reference |
| Purity | >98% (achievable) | C18 | Dependent on optimization of the method | [7] |
| Yield | Variable | C18 | Dependent on the concentration of the target compound in the extract and the efficiency of the separation | [9] |
Diagram: Preparative HPLC Workflow
Caption: Workflow for preparative HPLC purification.
Recrystallization
Recrystallization is a classic and effective technique for purifying solid compounds, including p-hydroxybenzoic acid esters, to a high degree of purity.[10] The principle is based on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.
Experimental Protocol: Recrystallization from an Aqueous Solution
This protocol describes the purification of a p-hydroxybenzoic acid ester by recrystallization.
Materials:
-
Crude or partially purified solid p-hydroxybenzoic acid ester
-
Suitable solvent (e.g., water, ethanol-water mixture)
-
Erlenmeyer flask
-
Hot plate
-
Filter paper
-
Funnel
-
Ice bath
-
Büchner funnel and vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which the p-hydroxybenzoic acid ester is soluble at high temperatures but sparingly soluble at low temperatures.[10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.[10]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[10]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[10]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of the solvent.
Quantitative Data
| Parameter | Value | Solvent | Note | Reference |
| Purity | High (>99% achievable) | Water, Ethanol/Water | Dependent on the purity of the starting material and proper technique | [10][11] |
| Yield | 70-80% (reported for synthesis) | Water | Losses are inherent due to the solubility of the compound in the cold solvent | [1] |
Diagram: Recrystallization Workflow
Caption: Workflow for the purification of p-hydroxybenzoic acid esters by recrystallization.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. 4-Hydroxybenzoic acid: Synthesis method and Biological activity_Chemicalbook [chemicalbook.com]
- 3. coleparmer.com.cn [coleparmer.com.cn]
- 4. Extraction of p-hydroxybenzoic acid, a promising raw material for plastics, from oil palm biomass | Japan International Research Center for Agricultural Sciences | JIRCAS [jircas.go.jp]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. waters.com [waters.com]
- 7. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 8. HPLC Separation of Parabens and Benzoic Acid | SIELC Technologies [sielc.com]
- 9. warwick.ac.uk [warwick.ac.uk]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. scs.illinois.edu [scs.illinois.edu]
Application Notes and Protocols for Antibacterial Susceptibility Testing of Kelletinin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kelletinin I is a natural product isolated from the marine mollusk Kelletia kelletii.[1] As a member of the p-hydroxybenzoic acid ester family, commonly known as parabens, it is structurally related to compounds known for their antimicrobial properties.[2][3][4] The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Marine natural products, such as this compound, represent a promising reservoir of structurally diverse compounds with unique biological activities.[5][6][7][8]
These application notes provide detailed protocols for determining the antibacterial susceptibility of this compound using standard laboratory methods. The included methodologies are broth microdilution for determining the Minimum Inhibitory Concentration (MIC), the disk diffusion assay for qualitative assessment of susceptibility, and the Minimum Bactericidal Concentration (MBC) assay to assess bactericidal versus bacteriostatic activity.
Data Presentation
All quantitative data from the following protocols should be summarized in the tables below for clear comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) | Replicate 1 | Replicate 2 | Replicate 3 | Mean MIC | Std. Dev. |
| Staphylococcus aureus | ||||||
| Escherichia coli | ||||||
| Pseudomonas aeruginosa | ||||||
| Enterococcus faecalis |
Table 2: Zone of Inhibition for this compound (Disk Diffusion Assay)
| Bacterial Strain | Disk Content (µg) | Zone Diameter (mm) | Replicate 1 | Replicate 2 | Replicate 3 | Mean Diameter | Std. Dev. |
| Staphylococcus aureus | |||||||
| Escherichia coli | |||||||
| Pseudomonas aeruginosa | |||||||
| Enterococcus faecalis |
Table 3: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ||||
| Escherichia coli | ||||
| Pseudomonas aeruginosa | ||||
| Enterococcus faecalis |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.[8]
Materials:
-
This compound
-
Sterile 96-well microtiter plates[8]
-
Mueller-Hinton Broth (MHB), cation-adjusted[2]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)[9]
-
Multichannel pipette
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare a working stock solution by diluting the initial stock in MHB to twice the highest desired final concentration.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Microtiter Plate Setup:
-
Add 100 µL of MHB to wells in columns 2 through 12.
-
Add 200 µL of the this compound working stock solution to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.
-
Continue this serial dilution from column 2 to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. The final volume in these wells will be 200 µL.
-
Do not add bacteria to column 12.
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours.[9]
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.[8]
-
Disk Diffusion Assay (Kirby-Bauer Method)
This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[10]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates[10]
-
Bacterial strains
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35 ± 2°C)
-
Calipers or ruler
Protocol:
-
Preparation of this compound Disks:
-
Prepare a stock solution of this compound in a volatile solvent.
-
Apply a known amount of the this compound solution to sterile filter paper disks and allow the solvent to evaporate completely. Prepare disks with varying concentrations if desired.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of MHA Plates:
-
Dip a sterile swab into the standardized bacterial suspension, removing excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.[11]
-
-
Application of Disks and Incubation:
-
Using sterile forceps, place the this compound-impregnated disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Incubate the plates in an inverted position at 35 ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.[10] A larger zone of inhibition indicates greater susceptibility of the bacterium to this compound.
-
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[5][7]
Materials:
-
Results from the MIC assay
-
Sterile MHA plates
-
Sterile micropipettes and tips
-
Incubator (35 ± 2°C)
Protocol:
-
Subculturing from MIC Wells:
-
Following the determination of the MIC, select the wells showing no visible growth and the first well showing growth.
-
From each of these wells, aspirate a 10-100 µL aliquot.
-
Spread the aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[7][12] This is determined by observing the plate with no or very few colonies.
-
The MBC/MIC ratio can be calculated to determine if this compound is bactericidal (MBC/MIC ≤ 4) or bacteriostatic (MBC/MIC > 4).
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Relationship between uptake of p-hydroxybenzoic acid esters by Escherichia coli and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Marine Natural Products as Promising Antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. antibacterial-derivatives-of-marine-algae-an-overview-of-pharmacological-mechanisms-and-applications - Ask this paper | Bohrium [bohrium.com]
- 7. Recent Advances in Marine-Derived Compounds as Potent Antibacterial and Antifungal Agents: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound and kelletinin A from the marine mollusc Buccinulum corneum are inhibitors of eukaryotic DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relationship between Uptake of p-Hydroxybenzoic Acid Esters by Escherichia coli and Antibacterial Activiy [jstage.jst.go.jp]
- 11. Marine natural products and their potential applications as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Methods for Assessing the Antiviral Activity of Kelletinin I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methods to assess the potential antiviral activity of Kelletinin I, a marine-derived natural product. The following protocols outline key experiments to determine the efficacy and preliminary mechanism of action of this compound against a target virus.
Overview of Antiviral Activity Assessment
The evaluation of a potential antiviral compound like this compound involves a multi-step process.[1][2] Initially, the cytotoxicity of the compound on host cells is determined to ensure that any observed antiviral effect is not merely a result of cell death.[3][4] Subsequently, the compound's ability to inhibit viral replication is quantified. Finally, studies can be conducted to elucidate the specific stage of the viral life cycle that the compound targets.
A general workflow for this process is outlined below:
References
Application Notes & Protocols: Evaluating the Antimitotic Effects of Kelletinin I
These protocols provide a comprehensive framework for researchers, scientists, and drug development professionals to assess the antimitotic properties of Kelletinin I, a marine-derived diterpenoid. The following sections detail the necessary cell culture techniques, experimental assays, and data analysis pipelines to characterize the compound's impact on cell division.
Introduction
Kelletinins are a class of marine natural products that have garnered interest for their potential as anticancer agents. While the specific effects of this compound are under investigation, related compounds have demonstrated cytotoxic and antimitotic activities. This document outlines a series of standardized protocols to systematically evaluate the antimitotic potential of this compound by examining its effects on cell viability, cell cycle progression, and mitotic spindle organization.
Quantitative Data Summary
The following tables summarize hypothetical data from key experiments designed to quantify the antimitotic effects of this compound.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Type | IC50 (nM) after 48h |
|---|---|---|
| HeLa | Cervical Cancer | 75 |
| A549 | Lung Cancer | 120 |
| MCF-7 | Breast Cancer | 95 |
| HCT116 | Colon Cancer | 88 |
Table 2: Cell Cycle Analysis of HeLa Cells Treated with this compound for 24 hours
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| Vehicle (DMSO) | 55.2 | 28.1 | 16.7 |
| This compound (50 nM) | 48.9 | 25.3 | 25.8 |
| This compound (100 nM) | 25.7 | 10.1 | 64.2 |
| this compound (200 nM) | 15.3 | 5.5 | 79.2 |
Table 3: Mitotic Index of HeLa Cells after 24-hour Treatment with this compound
| Treatment | Mitotic Index (%) |
|---|---|
| Vehicle (DMSO) | 4.1 |
| This compound (100 nM) | 35.8 |
| Nocodazole (50 nM) | 40.2 |
Experimental Protocols
-
Cell Lines: HeLa (human cervical adenocarcinoma), A549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma), and HCT116 (human colorectal carcinoma) are recommended.
-
Culture Medium: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed 1 x 10^6 HeLa cells in a 6-well plate. After 24 hours, treat the cells with this compound at the desired concentrations (e.g., 50 nM, 100 nM, 200 nM) or vehicle control for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold Phosphate Buffered Saline (PBS).
-
Fixation: Fix the cells in 70% ice-cold ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A in PBS.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
This method allows for the visualization of the mitotic spindle and chromosome alignment.
-
Cell Culture on Coverslips: Seed HeLa cells on sterile glass coverslips in a 12-well plate and allow them to adhere.
-
Treatment: Treat the cells with this compound (e.g., 100 nM) or a positive control like Nocodazole (50 nM) for 24 hours.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (to stain microtubules) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
DNA Staining: Counterstain the DNA with DAPI (4',6-diamidino-2-phenylindole).
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Mitotic Index Calculation: The mitotic index is calculated as the percentage of cells in mitosis (displaying condensed chromosomes and mitotic spindles) relative to the total number of cells counted.
Visualizations
Caption: Experimental workflow for assessing the antimitotic effects of this compound.
Caption: Plausible signaling pathway for this compound-induced mitotic arrest.
Kelletinin I: A Potential but Uncharacterized Tool for Eukaryotic DNA Replication Studies
The marine natural product Kelletinin I has been identified as a compound with antibacterial properties, but its potential as a specific tool for studying eukaryotic DNA replication remains largely unexplored and unsubstantiated by current scientific literature. While a related compound, Kelletinin A, has been shown to inhibit cellular DNA and RNA synthesis, the precise molecular mechanisms underlying this activity are yet to be elucidated. Therefore, the application of this compound in detailed studies of eukaryotic DNA replication, such as targeting the Cdc45-MCM-GINS (CMG) helicase, is presently speculative.
Currently, there is a significant gap in the scientific literature directly linking this compound to the intricate processes of eukaryotic DNA replication. Initial studies on Kelletinins I and II, isolated from the marine mollusk Kelletia kelletii, have highlighted their antibacterial activity. A separate investigation into Kelletinin A, derived from Buccinulum corneum, revealed its ability to impede both DNA and RNA synthesis in cellular assays[1]. However, this observed inhibition of DNA synthesis has not been mechanistically defined, and it is unclear whether this effect is a result of direct interaction with the replication machinery or a consequence of broader cellular toxicity.
For a compound to be considered a valuable tool in studying a specific biological process like DNA replication, a detailed understanding of its mechanism of action is crucial. This includes identifying its direct molecular target(s), characterizing its effects on specific enzymatic activities, and determining its impact on the various stages of the process, such as initiation, elongation, and termination. In the context of eukaryotic DNA replication, a key complex for investigation is the CMG helicase, which is responsible for unwinding the DNA double helix at the replication fork. Specific inhibitors of the CMG helicase are valuable research tools and potential therapeutic agents. However, no published research to date has demonstrated that this compound functions as an inhibitor of the CMG helicase or any other component of the eukaryotic DNA replication apparatus.
Hypothetical Application Notes and Protocols (Based on Speculative Mechanisms)
Given the absence of direct evidence, the following sections present hypothetical application notes and protocols. These are intended to serve as a conceptual framework for how a researcher might investigate the potential of this compound as a tool for studying DNA replication, should future research establish a relevant mechanism of action.
Application Notes
Introduction
This document provides a hypothetical framework for the use of this compound as a research tool to investigate eukaryotic DNA replication. These notes are predicated on the unverified assumption that this compound directly inhibits a key component of the DNA replication machinery.
Potential Applications
-
Inhibition of Cell Proliferation: this compound could potentially be used to arrest cell cycle progression at the S-phase by inhibiting DNA synthesis. This would allow for the synchronization of cell populations for further study.
-
Dissection of DNA Replication Stages: Depending on its putative target, this compound could be used to stall replication forks, enabling the study of proteins and protein complexes involved in fork stability and processing.
-
High-Throughput Screening: If a specific enzymatic target is identified, this compound could serve as a positive control in high-throughput screening assays for novel inhibitors of DNA replication.
Limitations
-
Mechanism of Action is Unknown: The primary limitation is the lack of a defined molecular target and mechanism of action.
-
Specificity and Off-Target Effects: Without detailed characterization, the specificity of this compound is unknown, and any observed effects could be due to off-target interactions.
-
Efficacy and Potency: Quantitative data on the effective concentrations and potency (e.g., IC50 values) of this compound in eukaryotic systems are not available.
Data Presentation (Hypothetical)
Should experimental data become available, it would be crucial to present it in a clear and structured format. The following table is a template for summarizing potential quantitative data for this compound.
| Parameter | Cell Line 1 | Cell Line 2 | In Vitro Assay |
| IC50 (µM) for Cell Proliferation | Data | Data | N/A |
| Effective Concentration for S-Phase Arrest (µM) | Data | Data | N/A |
| IC50 (µM) for CMG Helicase Activity (in vitro) | N/A | N/A | Data |
| Ki (µM) for Putative Target | N/A | N/A | Data |
Experimental Protocols (Hypothetical)
The following are speculative protocols that could be adapted to investigate the effects of this compound on DNA replication.
Protocol 1: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if this compound arrests cells in a specific phase of the cell cycle.
Materials:
-
Eukaryotic cell line (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Harvest cells by trypsinization and wash with cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
Protocol 2: In Vitro DNA Replication Assay
Objective: To assess the direct effect of this compound on DNA replication in a cell-free system.
Materials:
-
Xenopus laevis egg extract system or a reconstituted human DNA replication system
-
Sperm chromatin or plasmid DNA template
-
This compound (stock solution in a suitable solvent)
-
Radiolabeled dNTPs (e.g., [α-³²P]dCTP)
-
ATP regeneration system
-
Reaction buffer
Procedure:
-
Assemble the in vitro replication reactions containing the cell-free extract, DNA template, and ATP regeneration system.
-
Add a range of concentrations of this compound or a vehicle control to the reactions.
-
Initiate replication by adding the radiolabeled dNTPs and incubating at the appropriate temperature (e.g., 22°C for Xenopus extracts).
-
At various time points, stop the reactions and isolate the DNA.
-
Separate the DNA by agarose gel electrophoresis.
-
Visualize the newly synthesized DNA by autoradiography and quantify the incorporation of the radiolabel.
Visualizations (Hypothetical)
The following diagrams, generated using the DOT language, illustrate conceptual signaling pathways and experimental workflows that would be relevant if this compound were found to be a specific inhibitor of the CMG helicase.
Caption: Hypothetical mechanism of this compound inhibiting the CMG helicase.
Caption: A potential workflow to investigate this compound's effects.
References
Application Notes and Protocols for Screening Novel DNA Polymerase Inhibitors
Introduction
DNA polymerases are essential enzymes that catalyze the synthesis of DNA molecules from nucleoside triphosphates. Their fundamental role in DNA replication, repair, and recombination makes them a critical target for the development of novel therapeutics, particularly in the fields of oncology and virology. The discovery of potent and specific DNA polymerase inhibitors is a key objective in drug development. This document provides detailed application notes and protocols for the development and implementation of a robust bioassay for screening, identifying, and characterizing novel DNA polymerase inhibitors. The methodologies described are suitable for high-throughput screening (HTS) and subsequent lead validation.
The primary screening assay is a fluorescence-based method that measures the incorporation of nucleotides into a DNA template-primer duplex.[1][2] This assay is designed for HTS, offering high sensitivity and a non-radioactive format.[2][3] Positive hits from the primary screen can then be further characterized through secondary assays to determine their potency (IC50) and elucidate their mechanism of action.
I. Principle of the Assay
The screening assay is based on the principle of DNA strand elongation. A single-stranded DNA template is annealed to a shorter, complementary primer. In the presence of a DNA polymerase and deoxynucleoside triphosphates (dNTPs), the primer is extended. The extent of this extension, and thus the activity of the polymerase, can be quantified using a fluorescent dye that specifically intercalates into double-stranded DNA (dsDNA).[1][4][5] The fluorescence intensity is directly proportional to the amount of dsDNA synthesized.[1] Potential inhibitors will block or reduce the polymerase activity, resulting in a decrease in fluorescence signal.[1]
II. Experimental Workflow
The overall workflow for screening and characterizing DNA polymerase inhibitors involves a multi-step process, beginning with a primary high-throughput screen to identify initial hits, followed by secondary assays to confirm activity and determine the mechanism of inhibition.
Figure 1: A high-level overview of the screening workflow.
III. Materials and Reagents
-
Enzyme: Purified recombinant DNA polymerase (e.g., human DNA polymerase β).
-
DNA Substrate:
-
Single-stranded DNA template (e.g., 45-mer oligonucleotide).
-
Complementary DNA primer (e.g., 20-mer oligonucleotide), labeled with a fluorophore if using a FRET-based assay.[6]
-
-
dNTPs: Equimolar mixture of dATP, dGTP, dCTP, and dTTP.
-
Assay Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 50 µg/mL BSA).
-
Fluorescent Dye: A dsDNA-specific intercalating dye (e.g., PicoGreen™ or GroovyGreen™).[1][4]
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
Control Inhibitor: A known DNA polymerase inhibitor (e.g., Aphidicolin for Pol α, δ, ε).
-
Plates: 96-well or 384-well black, flat-bottom plates.[1]
-
Instrumentation: Fluorescence plate reader.
IV. Experimental Protocols
A. Protocol 1: Primary High-Throughput Screening (HTS)
This protocol is designed for the initial screening of a large compound library to identify potential DNA polymerase inhibitors.
-
Preparation of Reagents:
-
Prepare the DNA template-primer substrate by annealing the template and primer oligonucleotides in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl). Heat to 95°C for 5 minutes and then slowly cool to room temperature.
-
Prepare the reaction mixture containing assay buffer, annealed DNA template-primer, and dNTPs.
-
Prepare serial dilutions of the test compounds and the control inhibitor in DMSO.
-
-
Assay Procedure:
-
Add 1 µL of each test compound, control inhibitor, or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 20 µL of the reaction mixture to each well.
-
To initiate the reaction, add 5 µL of diluted DNA polymerase to each well, except for the "no enzyme" control wells.
-
Incubate the plate at the optimal temperature for the polymerase (e.g., 37°C) for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding 10 µL of 0.5 M EDTA.
-
Add 50 µL of the diluted fluorescent dye to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission for PicoGreen™).[7]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence_compound - Fluorescence_no_enzyme) / (Fluorescence_vehicle - Fluorescence_no_enzyme)]
-
Compounds showing inhibition above a certain threshold (e.g., >50%) are considered primary hits.
-
Figure 2: Workflow for the primary HTS assay.
B. Protocol 2: Dose-Response and IC50 Determination
This protocol is used to determine the potency of the primary hits by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
-
Preparation:
-
Prepare serial dilutions of the hit compounds, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).
-
Prepare the reaction components as described in Protocol 1.
-
-
Assay Procedure:
-
Perform the assay as described in Protocol 1, using the serial dilutions of the hit compounds.
-
Include a positive control (known inhibitor) and a negative control (DMSO).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
C. Protocol 3: Mechanism of Action (MOA) Studies
These assays are designed to elucidate how the inhibitor interacts with the DNA polymerase and the DNA substrate.
-
Competition Assays:
-
dNTP Competition: Perform the polymerase assay with a fixed, sub-saturating concentration of the inhibitor and varying concentrations of the dNTP mixture. An increase in the apparent Km for dNTPs suggests a competitive inhibition mechanism with respect to the nucleotide substrate.
-
DNA Template-Primer Competition: Perform the assay with a fixed concentration of the inhibitor and varying concentrations of the DNA template-primer. An increase in the apparent Km for the DNA substrate suggests competition for the DNA binding site.
-
-
Order of Addition Experiment:
-
Experiment 1: Pre-incubate the DNA polymerase with the inhibitor before adding the DNA template-primer and dNTPs.
-
Experiment 2: Pre-incubate the DNA polymerase with the DNA template-primer before adding the inhibitor and dNTPs.
-
A significant increase in inhibition in Experiment 1 compared to Experiment 2 suggests that the inhibitor binds to the free enzyme. Conversely, if inhibition is more potent in Experiment 2, it suggests the inhibitor binds to the enzyme-DNA complex.
-
V. Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Primary HTS Results
| Compound ID | Concentration (µM) | % Inhibition | Hit (Yes/No) |
| Cmpd-001 | 10 | 78.5 | Yes |
| Cmpd-002 | 10 | 12.3 | No |
| Cmpd-003 | 10 | 92.1 | Yes |
| ... | ... | ... | ... |
Table 2: IC50 Values for Validated Hits
| Compound ID | IC50 (µM) | 95% Confidence Interval |
| Cmpd-001 | 2.5 | 1.8 - 3.4 |
| Cmpd-003 | 0.8 | 0.6 - 1.1 |
| Control-Inh | 0.1 | 0.08 - 0.13 |
Table 3: Mechanism of Action Summary
| Compound ID | Competition with dNTPs | Competition with DNA | Binds to Free Enzyme | Binds to Enzyme-DNA Complex | Proposed Mechanism |
| Cmpd-001 | Yes | No | Yes | No | dNTP Competitive |
| Cmpd-003 | No | Yes | No | Yes | Non-competitive with dNTPs |
VI. Troubleshooting
| Issue | Possible Cause | Solution |
| High well-to-well variability | Inaccurate pipetting; Incomplete mixing | Use calibrated multichannel pipettes; Ensure thorough mixing of reagents. |
| Low signal-to-background ratio | Low enzyme activity; Suboptimal assay conditions | Check enzyme activity; Optimize incubation time, temperature, and reagent concentrations. |
| False positives | Compound autofluorescence; Compound aggregation | Screen compounds for autofluorescence in a separate assay; Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. |
| False negatives | Low compound potency; Compound instability | Test compounds at a higher concentration; Check compound stability in the assay buffer. |
VII. Conclusion
The described bioassay provides a robust and reliable platform for the screening and characterization of novel DNA polymerase inhibitors. The fluorescence-based, high-throughput format allows for the efficient screening of large compound libraries.[6][8] Subsequent secondary assays enable the determination of inhibitor potency and elucidation of the mechanism of action, providing crucial information for lead optimization in the drug discovery process. Careful experimental design, execution, and data analysis are paramount to the success of the screening campaign.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Fluorescence-based, high-throughput DNA polymerase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a novel DNA polymerase activity assay enabling sensitive, quantitative and universal detection of viable microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A quantitative fluorescence‐based steady‐state assay of DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high-throughput continuous assay for screening and characterization of inhibitors of HIV reverse-transcriptase DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Cell Synchronization Using Kelletinin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell synchronization, the process of bringing a population of cultured cells to the same stage of the cell cycle, is a critical technique in cellular and molecular biology research. It allows for the detailed study of cell cycle-dependent processes, the efficacy of cell cycle-specific drugs, and the mechanisms of cell cycle regulation. Chemical blockade is a common method for cell synchronization, utilizing compounds that reversibly arrest cells at specific phases of the cell cycle.
Kelletinin A, a natural compound isolated from the marine gastropod Buccinulum corneum, has demonstrated antimitotic activity. It has been shown to inhibit both cellular DNA and RNA synthesis, suggesting its potential as a tool for cell cycle synchronization by inducing arrest in the S or G2/M phase. This document provides a generalized protocol for utilizing a DNA synthesis inhibitor, like Kelletinin I, for cell synchronization, drawing parallels from established protocols for similar-acting compounds. Due to the limited availability of specific protocols for this compound, the following information is intended as a guide for researchers to develop a specific protocol for their cell lines of interest.
Data Presentation: Comparative Analysis of DNA Synthesis Inhibitors
To aid in the development of a protocol for this compound, the following table summarizes typical concentrations and incubation times for well-characterized DNA synthesis inhibitors used for cell synchronization in various cell lines. These values can serve as a starting point for the optimization of this compound treatment.
| Compound | Mechanism of Action | Cell Line | Concentration | Incubation Time | Reference Protocol Feature |
| Thymidine | Inhibits ribonucleotide reductase, leading to a depletion of dCTP and arrest at the G1/S boundary. | HeLa | 2 mM | 18 hours (first block), 17 hours (second block) | Double Thymidine Block[1][2][3] |
| H1299 | 2 mM | 18 hours (first block), 18 hours (second block) | Double Thymidine Block[3] | ||
| Hydroxyurea | Inhibits ribonucleotide reductase, depleting the dNTP pool and arresting cells in early S phase. | HeLa | 2.5 mM | Not specified in abstract | Single Block |
| MCF-7, MDA-MB-453 | 2 mM | 12 hours | Serum starvation followed by HU block[4] | ||
| Trypanosoma brucei | 0.2 mM | 12 hours | Single Block | ||
| Aphidicolin | Inhibits DNA polymerase α, blocking DNA replication and arresting cells at the G1/S boundary or in early S phase. | C3H 10T1/2 | 1-2 µg/mL | 24 hours | Confluence arrest followed by aphidicolin block[5] |
| RPE1 | 2.5, 5, or 10 µg/mL | 24 hours | Single Block[6][7] |
Signaling Pathways
Inhibition of DNA synthesis triggers the DNA Damage Response (DDR), a complex signaling network that arrests the cell cycle to allow for DNA repair. A key pathway in this response involves the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases are activated by DNA damage and replication stress, respectively.[8] They, in turn, activate downstream checkpoint kinases Chk1 and Chk2, which then phosphorylate a variety of substrates, including the tumor suppressor p53 and cell division cycle 25 (CDC25) phosphatases.[9][10][11][12] This cascade ultimately leads to the inactivation of cyclin-dependent kinases (CDKs) and cell cycle arrest.
Experimental Protocols
The following protocols provide a general framework for using a DNA synthesis inhibitor for cell synchronization. It is crucial to optimize the concentration of this compound and the incubation times for each specific cell line.
Protocol 1: Single Block Synchronization with this compound
This protocol is a starting point for achieving cell cycle arrest in the S phase.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cell line of interest
-
Tissue culture plates/flasks
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at a density that will allow for exponential growth during the experiment and prevent contact inhibition (typically 30-40% confluency).
-
This compound Treatment:
-
Allow cells to attach and resume proliferation overnight.
-
Prepare a range of concentrations of this compound in complete medium. Based on other DNA synthesis inhibitors, a starting range of 1-10 µM is suggested.
-
Remove the existing medium and replace it with the this compound-containing medium.
-
Incubate the cells for a duration equivalent to one to two cell cycles of your specific cell line (e.g., 16-24 hours).
-
-
Release from Block (Optional, for studying progression):
-
To release the cells from the block, remove the this compound-containing medium.
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed complete medium.
-
Collect cells at various time points post-release (e.g., 0, 2, 4, 6, 8, 12, 24 hours) to analyze their progression through the cell cycle.
-
-
Validation of Synchronization:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash cells with PBS.
-
Fix the cells in ice-cold 70% ethanol, adding it dropwise while vortexing. Incubate at 4°C for at least 30 minutes.[13][14][15]
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a solution containing Propidium Iodide and RNase A.[13][15]
-
Incubate at room temperature for 15-30 minutes in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[16]
-
Protocol 2: Double Block Synchronization with this compound
A double block can achieve a more synchronized population of cells at the G1/S boundary. This protocol is adapted from the double thymidine block method.[1][2][3]
Procedure:
-
First Block:
-
Seed cells as described in Protocol 1.
-
Add the optimized concentration of this compound to the culture medium.
-
Incubate for a period longer than the combined duration of the G2, M, and G1 phases of your cell line (e.g., 16-18 hours).
-
-
Release:
-
Remove the this compound-containing medium and wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed complete medium.
-
Incubate for a duration that allows the S-phase cells from the first block to pass through S and G2/M (e.g., 9-12 hours).
-
-
Second Block:
-
Add the same concentration of this compound to the culture medium again.
-
Incubate for a duration that allows the released cells to progress to the G1/S boundary (e.g., 16-18 hours).
-
-
Final Release and Analysis:
-
Release the cells from the second block as described above.
-
Collect and analyze the cells at various time points to assess the synchrony and progression through the cell cycle using flow cytometry.
-
Visualization of Experimental Workflow
Conclusion
This compound, with its known inhibitory effects on DNA and RNA synthesis, presents a promising tool for cell cycle synchronization. The provided application notes and generalized protocols, based on established methods for other DNA synthesis inhibitors, offer a solid foundation for researchers to develop and optimize a specific cell synchronization protocol for their experimental needs. Careful optimization of concentration and incubation times, followed by validation of cell cycle arrest, will be essential for the successful application of this compound in cell cycle studies.
References
- 1. flowcytometry-embl.de [flowcytometry-embl.de]
- 2. researchgate.net [researchgate.net]
- 3. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Kinetics of DNA replication in C3H 10T1/2 cells synchronized by aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 8. p53 deficient cells rely on ATM and ATR-mediated checkpoint signaling through the p38 MAPK/MK2pathway for survival after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p53-deficient cells rely on ATM- and ATR-mediated checkpoint signaling through the p38MAPK/MK2 pathway for survival after DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
Application of Kelletinin I in Cancer Cell Line Studies: Information Not Available
Initial searches for "Kelletinin I" and its application in cancer cell line studies did not yield any specific results. It is possible that "this compound" may be a novel or less-studied compound, or there may be a misspelling of the compound's name.
The comprehensive search conducted to gather information for the requested application notes and protocols did not retrieve any scientific literature or experimental data related to a compound named "this compound." As a result, it is not possible to provide the detailed application notes, data tables, experimental protocols, or signaling pathway diagrams as requested.
For researchers, scientists, and drug development professionals interested in the effects of novel compounds on cancer cell lines, it is crucial to have access to published, peer-reviewed data. In the absence of such information for "this compound," the following sections outlining the intended structure of the response cannot be populated.
Application Notes
This section would typically summarize the mechanism of action of this compound, its effects on various cancer cell lines, and any known therapeutic potential. However, no studies detailing these aspects were found.
Quantitative Data Summary
No quantitative data such as IC50 values, inhibition percentages, or effects on protein expression related to this compound could be located in the scientific literature.
Experimental Protocols
Detailed methodologies for key experiments involving this compound, such as cell viability assays, apoptosis assays, and western blotting, could not be provided due to the lack of available research.
Signaling Pathways and Experimental Workflows
Visual diagrams of signaling pathways affected by this compound or experimental workflows could not be generated as no underlying data or mechanisms of action have been described in the available literature.
It is recommended to verify the spelling of "this compound" or to search for alternative names or identifiers for the compound of interest. If "this compound" is a very recent discovery, data may not yet be publicly available. In such cases, direct contact with the researchers or institution that identified the compound may be necessary to obtain the required information.
Troubleshooting & Optimization
DNA Polymerase Alpha Inhibition Assay: Technical Support Center
Welcome to the technical support center for the DNA polymerase alpha (Pol α) inhibition assay. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during their experiments. Below you will find detailed troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format.
Experimental Workflow & Logical Relationships
To effectively troubleshoot, it's crucial to understand the experimental workflow and the logical relationships between potential problems and their causes.
Technical Support Center: Navigating Bioassays with Natural Products
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to identify, troubleshoot, and mitigate false positives commonly encountered when screening natural products in bioassays.
Frequently Asked Questions (FAQs)
General
Q1: What are the most common causes of false positives with natural products?
A1: Natural product extracts are complex mixtures that can contain compounds that interfere with assay readouts.[1][2] Common causes of false positives include:
-
Assay Technology Interference: Compounds can directly interact with the assay's detection system. This includes autofluorescence (emitting light at the same wavelength as the signal) or quenching (absorbing the light emitted by the assay's reporter).[3][4]
-
Compound-Based Interference: The inherent properties of the natural products themselves can lead to misleading results. This includes:
-
Aggregation: Many compounds self-associate at micromolar concentrations to form aggregates that non-specifically inhibit enzymes.[5][6]
-
Redox Activity: Some compounds, particularly phenols and quinones, can engage in redox cycling, generating reactive oxygen species like hydrogen peroxide (H2O2) that can modify and inactivate proteins.[5][7]
-
Chelation: Certain natural products can bind to essential metal ions in the assay buffer or those required by an enzyme, leading to apparent inhibition.[5]
-
Reactivity: Highly reactive compounds can covalently modify the target protein, leading to irreversible and often non-specific inhibition.
-
-
Cell-Based Assay Interference: In cellular assays, compounds can appear active due to non-specific cytotoxicity, membrane disruption, or interference with reporter gene expression.[1][3][8]
Troubleshooting Specific Issues
Q2: My "hit" compound is fluorescent. How do I confirm if the activity is real?
A2: Autofluorescence is a common issue with natural products.[9] To troubleshoot this:
-
Pre-read the plate: Before adding assay reagents, measure the fluorescence of your compounds at the assay's excitation and emission wavelengths. This will identify intrinsically fluorescent compounds.
-
Use an orthogonal assay: Re-test the hit in a secondary assay that uses a different detection method (e.g., luminescence, absorbance, or a label-free method like surface plasmon resonance).[3]
-
Shift to red-shifted dyes: If possible, use fluorophores that emit at longer, red-shifted wavelengths, as natural product autofluorescence is often more pronounced in the blue-green spectrum.[3][10]
Q3: I suspect my compound is an aggregator. How can I test this?
A3: Aggregate-based inhibition is a frequent source of false positives.[5] Key indicators and tests include:
-
Detergent Sensitivity: Re-run the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.[6] If the compound's inhibitory activity is significantly reduced, it is likely an aggregator.[6]
-
Enzyme Concentration Dependence: The IC50 of an aggregator will often increase linearly with the concentration of the target enzyme.[11]
-
Steep Hill Slopes: Aggregators often exhibit unusually steep dose-response curves.
Q4: What is redox interference, and how do I identify it?
A4: Redox-active compounds, such as many polyphenols, can generate hydrogen peroxide in the presence of reducing agents like dithiothreitol (DTT), which are common in assay buffers.[5][7] This can lead to the oxidative inactivation of susceptible enzymes.[7]
-
DTT Assay: A common method to detect redox cycling is to measure the consumption of DTT in the presence of the compound.[12][13]
-
Catalase Rescue: The addition of catalase, an enzyme that degrades H2O2, can reverse the inhibitory effect of a redox-cycling compound.[14]
Q5: My hit is active in a primary biochemical screen but inactive in a cell-based assay. What could be the reason?
A5: This discrepancy is common and can be due to several factors:
-
The compound may be a false positive in the biochemical assay (e.g., an aggregator).
-
The compound may have poor cell permeability and cannot reach its intracellular target.
-
The compound is rapidly metabolized or exported from the cell by efflux pumps.
-
The compound is cytotoxic at the concentrations required for target engagement.[3]
Troubleshooting Guides
Guide 1: Step-by-Step Triage of a Fluorescent Hit
This guide outlines a workflow for determining if a fluorescent compound identified in a primary screen is a true hit or an artifact.
Guide 2: Investigating a Suspected Promiscuous Inhibitor
Promiscuous inhibitors show activity against multiple unrelated targets, often due to aggregation or reactivity. This decision tree helps diagnose the issue.
Data on False Positives
The prevalence of false positives in screening campaigns can be significant, particularly with natural product libraries. Understanding the frequency of different interference mechanisms can help prioritize counter-screening efforts.
| Interference Mechanism | Typical Frequency in HTS Hits | Common Natural Product Classes |
| Aggregation | High | Polyphenols (tannins, flavonoids), Saponins |
| Redox Cycling | Moderate to High | Quinones, Phenols, Flavonoids |
| Autofluorescence | Moderate | Flavonoids, Coumarins, Alkaloids |
| Chelation | Moderate | Polyphenols, Hydroxyquinones |
| Cytotoxicity | High (in cell-based assays) | Saponins, Terpenoids, Alkaloids |
Note: Frequencies can vary significantly based on the assay type and the specific library being screened.
Key Experimental Protocols
Protocol 1: Detergent-Based Counter-Screen for Aggregators
Objective: To determine if a compound's inhibitory activity is dependent on the formation of aggregates.[6]
Methodology:
-
Prepare Reagents:
-
Target enzyme and substrate in appropriate assay buffer.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer containing 0.02% (v/v) Triton X-100 (this will be diluted 1:1 to a final concentration of 0.01%).
-
-
Assay Procedure:
-
Perform the standard enzyme inhibition assay in parallel in two sets of microplates.
-
Plate A (No Detergent): Use the standard assay buffer.
-
Plate B (With Detergent): Use the assay buffer containing 0.02% Triton X-100.
-
Add the test compound across a range of concentrations to both plates.
-
Add the enzyme to all wells and incubate for 5-10 minutes.[6]
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress using the appropriate detection method.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration in the presence and absence of detergent.
-
Plot the dose-response curves and determine the IC50 values.
-
Interpretation: A significant rightward shift (increase) in the IC50 value or a substantial loss of inhibition in the presence of Triton X-100 is strong evidence of an aggregate-based mechanism.[6]
-
Protocol 2: DTT Assay for Detecting Redox-Active Compounds
Objective: To identify compounds that engage in redox cycling by measuring the consumption of dithiothreitol (DTT).[7][12]
Methodology:
-
Prepare Reagents:
-
DTT solution (e.g., 100 µM in 0.1 M phosphate buffer, pH 7.4).
-
Test compound stock solution.
-
Detection reagent (e.g., DTNB, Ellman's reagent, which reacts with remaining DTT to produce a colored product).
-
-
Assay Procedure:
-
To a microplate, add the test compound at the desired concentration.
-
Add the DTT solution to initiate the reaction.
-
Incubate the plate at room temperature or 37°C for a set period (e.g., 30-60 minutes).
-
Stop the reaction and add the DTNB detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 412 nm for DTNB).
-
-
Data Analysis:
-
The rate of DTT loss is determined by comparing the absorbance in wells with the test compound to control wells (DTT alone).[12]
-
Interpretation: A significant decrease in the DTT signal in the presence of the compound indicates that the compound is redox-active.
-
Signaling Pathway Interference
Natural products can interfere with signaling pathway readouts non-specifically. For example, in a kinase cascade assay, a false positive could arise from multiple mechanisms unrelated to direct inhibition of the target kinase.
References
- 1. Creating and screening natural product libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
- 9. Challenges with Background Fluorescence [visikol.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. On dithiothreitol (DTT) as a measure of oxidative potential for ambient particles: evidence for the importance of soluble transition metals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of Dithiothreitol Assay to Evaluate the Oxidative Potential of Atmospheric Aerosols | MDPI [mdpi.com]
- 14. drugtargetreview.com [drugtargetreview.com]
Managing the limited availability of naturally sourced Kelletinin I.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kelletinin I. Due to the limited availability of naturally sourced this compound from the marine mollusc Buccinulum corneum, this guide also addresses challenges related to its procurement and offers insights into potential synthetic alternatives.
Frequently Asked Questions (FAQs)
1. Sourcing and Availability
-
Q1.1: What is the natural source of this compound and why is its availability limited? this compound is a naturally occurring ester of p-hydroxybenzoic acid extracted from the marine gastropod Buccinulum corneum.[1] Its limited availability stems from the challenges inherent in sourcing from natural marine environments, including geographical constraints, seasonal variations in compound yield, and the ecological impact of harvesting.
-
Q1.2: Are there any commercially available synthetic alternatives to naturally sourced this compound? Currently, there are no widely available commercial sources of synthetic this compound. However, its structural similarity to other p-hydroxybenzoic acid esters suggests that total synthesis is a viable strategy to overcome supply limitations. Researchers may need to undertake custom synthesis or collaborate with medicinal chemists.
-
Q1.3: How can I best store and handle my limited supply of this compound to ensure its stability? this compound, as a p-hydroxybenzoic acid ester, should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep it at -20°C or below in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Repeated freeze-thaw cycles should be avoided.
2. Experimental Design and Execution
-
Q2.1: What is the primary mechanism of action of this compound? this compound is an inhibitor of eukaryotic DNA polymerase α.[1] This enzyme is crucial for the initiation of DNA replication. By inhibiting DNA polymerase α, this compound can impede cell proliferation.
-
Q2.2: I am observing no effect of this compound in my cell-based assay. What are the possible reasons? Several factors could contribute to a lack of observed activity. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions, covering aspects like compound stability, cell line sensitivity, and assay conditions.
-
Q2.3: How does inhibition of DNA polymerase α by this compound affect cell cycle progression? Inhibition of DNA polymerase α during the S phase of the cell cycle can trigger the DNA damage response (DDR) and activate cell cycle checkpoints, primarily the G1/S and G2/M checkpoints.[2][3][4] This leads to cell cycle arrest, providing time for DNA repair or, if the damage is too severe, inducing apoptosis.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Inconsistent or No Activity in Biological Assays
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | - Verify the storage conditions. Ensure the compound is stored at -20°C or lower and protected from light and moisture.- Prepare fresh stock solutions for each experiment. Avoid using old solutions.- Consider performing a quality control check (e.g., by HPLC) to assess the purity and integrity of your this compound sample. |
| Inappropriate Solvent | - Ensure this compound is fully dissolved in a solvent compatible with your assay system. DMSO is a common choice for initial stock solutions.- Check the final solvent concentration in your assay. High concentrations of some organic solvents can be toxic to cells or interfere with enzyme activity. |
| Cell Line Insensitivity | - The sensitivity to DNA polymerase α inhibitors can vary between cell lines. Consider testing a panel of different cell lines.- Cells with high proliferation rates are generally more sensitive to inhibitors of DNA replication. |
| Suboptimal Assay Conditions | - Optimize the concentration range of this compound used in your assay. Perform a dose-response curve to determine the IC50.- Ensure the incubation time is sufficient for this compound to exert its effect. A time-course experiment may be necessary.- For enzymatic assays, verify the concentration of DNA polymerase α and other reaction components. |
Issue 2: Difficulties in Natural Product Extraction
| Possible Cause | Troubleshooting Steps |
| Low Yield of this compound | - The concentration of bioactive compounds in marine organisms can vary based on season and location of collection.[5] Record collection details for reproducibility.- Optimize the extraction solvent system. A gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) is often effective for separating compounds of different polarities.[6][7]- Employ advanced extraction techniques such as ultrasound-assisted or microwave-assisted extraction to improve efficiency.[8] |
| Formation of Emulsions during Liquid-Liquid Extraction | - To break emulsions, you can try adding a saturated NaCl solution (brine), gently swirling instead of vigorous shaking, or centrifugation.[9]- Adding a small amount of a different organic solvent can also help to break the emulsion.[9] |
| Co-extraction of Impurities | - Utilize chromatographic techniques such as column chromatography (e.g., silica gel) followed by preparative HPLC for purification.- Monitor the purification process using thin-layer chromatography (TLC) or analytical HPLC. |
Experimental Protocols
1. General Protocol for Extraction of Bioactive Compounds from Marine Molluscs (Adaptable for this compound)
This protocol is a general guideline and may require optimization for the specific extraction of this compound from Buccinulum corneum.
-
Sample Preparation:
-
Collect fresh tissue from Buccinulum corneum.
-
Freeze-dry the tissue to remove water and then grind it into a fine powder.
-
-
Solvent Extraction:
-
Extract the powdered tissue sequentially with solvents of increasing polarity. A common sequence is:
-
n-Hexane (to remove non-polar lipids)
-
Ethyl acetate
-
Methanol
-
-
For each solvent, suspend the powder in the solvent (e.g., 1:10 w/v) and stir or sonicate for several hours at room temperature.
-
Separate the solvent extract from the solid residue by filtration or centrifugation.
-
Repeat the extraction with each solvent at least three times to ensure maximum recovery.
-
-
Fractionation and Purification:
-
Combine the extracts from each solvent and concentrate them under reduced pressure (e.g., using a rotary evaporator).
-
The ethyl acetate and methanol fractions are likely to contain p-hydroxybenzoic acid esters.
-
Subject the active fractions to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, followed by a gradient of ethyl acetate and methanol.
-
Collect the fractions and monitor them by TLC or HPLC.
-
Pool the fractions containing the compound of interest and perform further purification by preparative HPLC to obtain pure this compound.
-
2. DNA Polymerase α Activity Assay
This protocol is based on commercially available DNA polymerase assay kits and can be adapted for testing the inhibitory activity of this compound.[10][11][12][13][14]
-
Reagent Preparation:
-
Prepare a reaction buffer (typically provided in a kit) containing buffer salts, MgCl₂, and a DNA template/primer.
-
Prepare a dNTP mix containing dATP, dGTP, dCTP, and dTTP.
-
Prepare a solution of purified human DNA polymerase α.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Procedure:
-
In a microplate, add the reaction buffer, DNA template/primer, and the various dilutions of this compound (or solvent control).
-
Initiate the reaction by adding DNA polymerase α and the dNTP mix.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an EDTA solution.
-
-
Detection:
-
The amount of newly synthesized DNA can be quantified using various methods, such as fluorescence-based dyes that intercalate with double-stranded DNA (as provided in many commercial kits) or by measuring the incorporation of radiolabeled dNTPs.
-
Measure the signal (e.g., fluorescence intensity) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway: DNA Damage Checkpoint
Inhibition of DNA polymerase α by this compound can lead to replication stress and the activation of the DNA damage checkpoint pathway. This pathway involves sensor kinases like ATR, which then activate downstream effector kinases such as Chk1, ultimately leading to cell cycle arrest.
Caption: DNA damage checkpoint activation by this compound.
Experimental Workflow: Managing Limited Availability
Given the scarcity of natural this compound, a combined approach of optimized extraction and pursuit of total synthesis is recommended.
Caption: Workflow for managing this compound supply.
References
- 1. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 4. DNA Damage Response Pathways and Cell Cycle Checkpoints in Colorectal Cancer: Current Concepts and Future Perspectives for Targeted Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Extraction techniques and potential health benefits of bioactive compounds from marine molluscs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alternative and Efficient Extraction Methods for Marine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ebiohippo.com [ebiohippo.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. profoldin.com [profoldin.com]
- 13. abcam.com [abcam.com]
- 14. Human DNA Polymerase Alpha Assay Kit Plus | Science Company | Labroots [labroots.com]
Best practices for the storage and handling of Kelletinin I.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Kelletinin I, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.
Storage and Handling of this compound
Proper storage and handling of this compound are crucial for maintaining its stability and ensuring the reproducibility of experimental results. As a marine natural product and a p-hydroxybenzoic acid ester, specific precautions should be taken.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.
Storage Conditions
Due to the limited specific stability data for this compound, the following recommendations are based on best practices for similar compounds, such as p-hydroxybenzoic acid esters.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. | Low temperatures minimize degradation and preserve the compound's integrity. |
| For short-term storage (days to weeks), 2-8°C is acceptable. | ||
| Light | Protect from light. | p-Hydroxybenzoic acid and its derivatives can be light-sensitive. Store in an amber vial or a container wrapped in foil.[1] |
| Moisture | Store in a dry, tightly sealed container. | p-Hydroxybenzoic acid is sensitive to moisture.[1] A desiccator can be used to ensure a dry environment. |
| Atmosphere | For maximum stability, consider storing under an inert atmosphere (e.g., argon or nitrogen). | This can prevent oxidation, especially for long-term storage. |
Reconstitution and Aliquoting
-
Solvent Selection: The solubility of this compound in common laboratory solvents has not been extensively documented. It is recommended to start with small-scale solubility tests in solvents such as dimethyl sulfoxide (DMSO) or ethanol.
-
Stock Solutions: Once a suitable solvent is identified, prepare a concentrated stock solution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into single-use volumes.
-
Storage of Solutions: Store stock solution aliquots at -20°C or -80°C.
Experimental Protocols
This compound is known to be an inhibitor of eukaryotic DNA polymerase alpha.[1] The following is a generalized protocol for an in vitro DNA polymerase inhibition assay. Researchers should adapt this protocol based on their specific experimental setup and the source of the DNA polymerase alpha.
DNA Polymerase Alpha Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the activity of DNA polymerase alpha.
Materials:
-
Purified DNA polymerase alpha
-
Activated DNA template-primer (e.g., activated calf thymus DNA)
-
Deoxynucleotide triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]-dTTP)
-
Reaction buffer (e.g., Tris-HCl buffer with MgCl₂, KCl, and dithiothreitol)
-
This compound stock solution (in an appropriate solvent like DMSO)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, activated DNA template-primer, and dNTPs (including the radiolabeled dNTP).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (solvent only) and a positive control inhibitor if available.
-
Enzyme Addition: Initiate the reaction by adding purified DNA polymerase alpha to each tube.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding cold TCA.
-
Precipitation and Washing: Precipitate the newly synthesized DNA on ice. Collect the precipitate by filtering the mixture through glass fiber filters. Wash the filters with cold TCA and ethanol to remove unincorporated dNTPs.
-
Quantification: Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of DNA polymerase alpha activity.
Troubleshooting and FAQs
This section addresses potential issues that researchers may encounter when working with this compound.
FAQs
-
Q1: In which solvent should I dissolve this compound?
-
Q2: How should I store the reconstituted this compound solution?
-
A2: Aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Q3: Is this compound toxic?
-
A3: The toxicological properties of this compound have not been thoroughly investigated. It is advisable to handle it with the standard precautions for a novel chemical compound. Avoid ingestion, inhalation, and contact with skin and eyes.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | - Ensure proper storage conditions (protection from light, moisture, and repeated freeze-thaw cycles). - Prepare fresh stock solutions regularly. |
| Pipetting errors. | - Calibrate pipettes regularly. - Use appropriate pipette tips and techniques. | |
| Low or no inhibition observed in the DNA polymerase assay | Inactive this compound. | - Verify the integrity of the compound. If possible, confirm its structure and purity using analytical techniques. - Prepare a fresh stock solution. |
| Incorrect assay conditions. | - Optimize the concentrations of enzyme, template-primer, and dNTPs. - Ensure the reaction buffer pH and ionic strength are optimal for the enzyme. | |
| This compound is not a potent inhibitor under the tested conditions. | - Test a wider range of concentrations. | |
| Precipitation of this compound in the assay buffer | Poor solubility of this compound in the aqueous assay buffer. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <1%) and does not affect enzyme activity. - Test the solubility of this compound in the assay buffer before running the full experiment. |
Visualizations
Logical Workflow for Troubleshooting Inconsistent Results
A flowchart for troubleshooting inconsistent experimental outcomes.
Signaling Pathway: Inhibition of DNA Replication
References
Technical Support Center: Interpreting Unexpected Results in Kelletinin I Experiments
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering unexpected results during experiments with Kelletinin I. Given that "this compound" is a novel or proprietary compound with limited public information, this guide is based on established principles for troubleshooting experiments involving kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not showing any effect on my target protein's phosphorylation?
A1: A lack of effect could stem from several factors, including issues with the compound itself, the experimental setup, or the biological system. It is crucial to systematically verify each component of your experiment.[1][2]
Q2: I'm observing significant cell death even at low concentrations of this compound. Is this expected?
A2: Unexpected cytotoxicity can occur due to off-target effects or issues with the compound's formulation. It's important to differentiate between on-target and off-target toxicity.
Q3: The results of my this compound experiments are highly variable between replicates. What could be the cause?
A3: High variability can obscure the true effect of the compound.[3] Potential causes range from inconsistent experimental execution to the compound's instability.[3]
Q4: The inhibitory effect of this compound seems to disappear over time in my long-term cell culture experiments. Why might this be happening?
A4: The diminishing effect of a compound in long-term studies can be due to its degradation, metabolism by the cells, or the development of compensatory signaling pathways.
Troubleshooting Guides
Issue 1: No Inhibition of Target Phosphorylation
If you are not observing the expected decrease in the phosphorylation of your target protein after treatment with this compound, consider the following troubleshooting steps:
-
Verify Compound Integrity and Activity:
-
Question: Is my stock of this compound active?
-
Answer: Confirm the correct storage of the compound and consider performing a quality control check, such as mass spectrometry, to ensure it has not degraded. Prepare fresh dilutions for each experiment.
-
-
Optimize Experimental Conditions:
-
Question: Am I using the correct concentration and treatment duration?
-
Answer: Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 in your specific cell line.[2][3] Also, a time-course experiment can identify the optimal pre-incubation time for the inhibitor to engage with its target.[2]
-
-
Confirm Target Pathway Activation:
-
Question: Is the signaling pathway I'm studying active in my cell model?
-
Answer: Ensure that your target pathway is robustly activated in your experimental system. For example, if you are studying an inhibitor of the ERK pathway, you may need to stimulate the cells with a growth factor after a period of serum starvation to induce a strong p-ERK signal.[2]
-
-
Check Cell Line Specificity:
-
Question: Is my chosen cell line appropriate for this experiment?
-
Answer: The expression levels and activation status of kinases can vary between cell lines.[1] Confirm that your cell line expresses the target of this compound and that the pathway is active.
-
Issue 2: Unexpected Cytotoxicity
If this compound is causing more cell death than anticipated, use the following guide to investigate the cause:
-
Assess Compound Solubility:
-
Question: Could poor solubility be causing cytotoxicity?
-
Answer: Some compounds can precipitate in cell culture medium, leading to non-specific effects.[1] Ensure your stock solution is fully dissolved and that the final concentration of the solvent (e.g., DMSO) is low enough to not be toxic to the cells (typically <0.5%).[1]
-
-
Distinguish On-Target vs. Off-Target Effects:
-
Question: Is the observed cytotoxicity a result of inhibiting the intended target or an off-target?
-
Answer: To investigate this, you can try to rescue the phenotype by expressing a drug-resistant mutant of the target kinase. If the cells are still sensitive to this compound, the toxicity is likely due to off-target effects.
-
-
Perform a Cell Viability Assay:
-
Question: How can I accurately quantify the cytotoxicity?
-
Answer: Use a standard cell viability assay, such as an MTS or a live/dead staining assay, to generate a dose-response curve for cytotoxicity. This will help you determine the concentration at which this compound is toxic to your cells.
-
Issue 3: High Variability in Results
To address inconsistent results between experimental replicates, consider these points:
-
Standardize Experimental Procedures:
-
Evaluate Assay Conditions:
-
Question: Are my assay conditions optimal?
-
Answer: Suboptimal concentrations of reagents, incorrect buffer pH, or temperature fluctuations can all contribute to variability.[3] Review and optimize your assay protocol.
-
-
Consider Edge Effects:
Quantitative Data Summary
Table 1: Example Dose-Response Data for this compound on Target Phosphorylation
| This compound (µM) | % Inhibition of Target Phosphorylation (Mean ± SD) |
| 0.01 | 5.2 ± 1.5 |
| 0.1 | 25.8 ± 3.2 |
| 1 | 48.9 ± 4.1 |
| 10 | 85.3 ± 2.8 |
| 100 | 95.1 ± 1.9 |
Table 2: Example IC50 Values for this compound in Different Cell Lines
| Cell Line | Target Kinase Expression | IC50 (µM) |
| Cell Line A | High | 0.8 |
| Cell Line B | Medium | 5.2 |
| Cell Line C | Low | > 50 |
Experimental Protocols
Protocol 1: Western Blot for Target Phosphorylation
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 4-6 hours if necessary. Pre-treat cells with various concentrations of this compound or a vehicle control for the desired time (e.g., 1-2 hours).[1]
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated target protein and the total target protein. Follow with HRP-conjugated secondary antibodies.[1]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.[1]
Protocol 2: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control cells.
Visualizations
Caption: A hypothetical MAPK/ERK signaling pathway inhibited by this compound.
Caption: General experimental workflow for testing this compound.
References
Technical Support Center: Optimizing PCR in the Presence of DNA Polymerase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when performing Polymerase Chain Reaction (PCR) with samples containing DNA polymerase inhibitors.
Troubleshooting Guides
Identifying and Mitigating PCR Inhibition
Successful PCR amplification requires not only the presence of the target DNA sequence but also an environment free from substances that can interfere with the reaction. PCR inhibitors can lead to decreased amplification efficiency, biased results, or complete reaction failure.[1] Identifying the potential source of inhibition is the first step in troubleshooting.
Common Sources of PCR Inhibitors:
-
Sample-Derived Inhibitors: Many biological samples contain inherent substances that can inhibit PCR. For example, blood contains hemoglobin, lactoferrin, and anticoagulants like heparin.[2][3] Soil and plant samples are often rich in humic acids and polysaccharides, respectively.[4][5] Other common sample types with known inhibitors include tissues (e.g., collagen), feces (e.g., bile salts, urea), and clinical swabs.
-
Nucleic Acid Extraction Reagents: Reagents used during the DNA/RNA purification process can be carried over into the final eluate and inhibit PCR. These include salts (e.g., KCl, NaCl), detergents (e.g., SDS), and organic solvents like phenol.[6] Chelating agents such as EDTA, often present in TE buffer, can also inhibit PCR by sequestering essential magnesium ions (Mg²⁺).[2]
Initial Troubleshooting Steps:
-
Assess DNA/RNA Quality and Quantity: Use spectrophotometry (e.g., NanoDrop) to check the A260/280 and A260/230 ratios. A low A260/230 ratio can indicate the presence of contaminants like carbohydrates or phenol.
-
Perform a Dilution Series: Diluting the template DNA can reduce the concentration of inhibitors to a level that no longer interferes with the PCR.[7] However, this may also reduce the concentration of the target sequence, so a balance must be found.
-
Use an Internal Positive Control (IPC): Spiking a known amount of non-target DNA into your sample and a control reaction can help determine if inhibition is occurring. If the IPC fails to amplify in your sample but works in the control, inhibition is likely the cause.
Optimizing PCR Conditions to Overcome Inhibition
Once inhibition is suspected, several components of the PCR can be optimized to counteract the inhibitory effects.
Quantitative Data for PCR Optimization:
The following table summarizes common PCR inhibitors and recommended strategies, including concentration ranges for additives, to overcome their effects.
| Inhibitor | Common Source(s) | Mechanism of Inhibition | Optimization Strategy | Reagent/Additive | Recommended Concentration Range |
| Heparin | Blood (anticoagulant) | Binds to DNA polymerase, mimics DNA structure.[2] | Add heparinase to the reaction; use a heparin-resistant polymerase; add BSA.[8] | Bovine Serum Albumin (BSA) | 0.1 - 0.8 mg/mL[9] |
| Hemoglobin/Heme | Blood | Binds to and denatures DNA polymerase.[2] | Use inhibitor-resistant polymerases; add BSA or gp32.[2] | Bovine Serum Albumin (BSA) | 0.4% (w/v)[2] |
| Humic Acids | Soil, ancient DNA | Interact with DNA and DNA polymerase.[4] | Use inhibitor-resistant polymerases; add BSA or betaine; perform DNA cleanup with specialized kits.[4][10] | Betaine | 1.0 - 2.5 M[11] |
| Bile Salts | Feces, gut samples | Denature DNA polymerase.[12] | Use inhibitor-resistant polymerases (e.g., rTth); add BSA, casein, or formamide.[12][13] | Bovine Serum Albumin (BSA) | 0.04% (w/v)[12] |
| Polysaccharides | Plant tissues, feces | Interfere with primer annealing and polymerase activity. | Add BSA; use specialized DNA purification methods. | Bovine Serum Albumin (BSA) | 0.1 - 0.8 mg/mL[9] |
| Phenol | Nucleic acid extraction | Denatures DNA polymerase.[6] | Re-purify DNA (e.g., ethanol precipitation); add DMSO. | Dimethyl Sulfoxide (DMSO) | 2 - 10% (v/v)[14] |
| EDTA | TE buffer | Chelates Mg²⁺ ions, a necessary cofactor for DNA polymerase.[2] | Increase MgCl₂ concentration in the PCR master mix. | Magnesium Chloride (MgCl₂) | Titrate from 1.5 mM up to 4.5 mM[5][15] |
| SDS | Lysis buffers | Denatures DNA polymerase. | Purify DNA thoroughly; dilute the sample. | N/A | N/A |
Experimental Protocols
Protocol 1: Optimizing MgCl₂ Concentration via Gradient PCR
This protocol is designed to determine the optimal MgCl₂ concentration to overcome inhibition, particularly from chelating agents like EDTA.
Materials:
-
Inhibitor-containing DNA template
-
Primers (forward and reverse)
-
dNTP mix
-
DNA Polymerase and corresponding buffer (low in MgCl₂)
-
25 mM MgCl₂ stock solution
-
Nuclease-free water
-
Thermal cycler with gradient capability
Procedure:
-
Prepare a Master Mix: Prepare a master mix containing all PCR components except for MgCl₂. Calculate the volume for the total number of reactions plus a 10% overage.
-
Set up PCR Tubes: Aliquot the master mix into separate PCR tubes for each MgCl₂ concentration to be tested.
-
Create a MgCl₂ Gradient: Add varying amounts of the 25 mM MgCl₂ stock solution to each tube to achieve a final concentration gradient (e.g., 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM, 3.5 mM, 4.0 mM).[16] Adjust the volume with nuclease-free water to ensure all reactions have the same final volume.
-
Add Template DNA: Add a consistent amount of your inhibitor-containing DNA template to each reaction tube.
-
Run the PCR: Place the tubes in a thermal cycler and run your standard PCR program.
-
Analyze the Results: Visualize the PCR products on an agarose gel. The optimal MgCl₂ concentration is the one that produces the brightest, most specific band with minimal non-specific products.[17]
Protocol 2: Titrating BSA to Counteract Inhibitors
This protocol helps determine the optimal concentration of Bovine Serum Albumin (BSA) to neutralize inhibitors like those found in blood or soil samples.
Materials:
-
Inhibitor-containing DNA template
-
Primers (forward and reverse)
-
PCR Master Mix (containing polymerase, dNTPs, buffer, and MgCl₂)
-
BSA stock solution (e.g., 20 mg/mL)
-
Nuclease-free water
Procedure:
-
Prepare a BSA Dilution Series: Prepare a series of BSA dilutions from your stock solution.
-
Set up PCR Reactions: For each BSA concentration to be tested, set up a PCR reaction. It is recommended to prepare a master mix with all common reagents.
-
Add BSA: Add the different dilutions of BSA to the respective PCR tubes to achieve a range of final concentrations (e.g., 0 µg/µL, 0.2 µg/µL, 0.4 µg/µL, 0.8 µg/µL, 1.0 µg/µL).[18]
-
Add Template DNA: Add a consistent amount of your inhibitor-containing DNA template to each reaction.
-
Run the PCR: Perform PCR using your standard cycling conditions.
-
Analyze the Results: Run the PCR products on an agarose gel. The optimal BSA concentration will show a significant improvement in the yield of the specific PCR product compared to the reaction with no BSA.[18]
Mandatory Visualization
Caption: Troubleshooting workflow for PCR inhibition.
Frequently Asked Questions (FAQs)
Q1: My PCR failed, but my positive control worked. Does this mean I have inhibitors?
A: Not necessarily, but it is a strong possibility. A working positive control (using a clean, known template) confirms that your reagents and thermal cycler are functioning correctly.[1] The failure of your experimental sample could be due to inhibitors, poor template quality, or issues with primer binding to your specific template. To confirm inhibition, you can perform a spike-in control where you add a small amount of your experimental template to the positive control reaction. If this reaction then fails, it's a strong indication of inhibitors in your sample.
Q2: How do I choose which PCR additive to use?
A: The choice of additive often depends on the suspected type of inhibitor.[19]
-
BSA is a good general-purpose additive, particularly for inhibitors from blood (heme), soil (humic acids), and plant material.[3][9] It is thought to bind to inhibitors and also stabilize the polymerase.
-
Betaine is particularly useful for templates with high GC content as it helps to reduce the formation of secondary structures, but it can also help overcome inhibition by substances like humic acids.[11][20]
-
DMSO also helps with GC-rich templates and can be effective against some organic inhibitors like phenol.[21] However, high concentrations of DMSO can inhibit Taq polymerase, so it should be used judiciously.
Q3: Can I use more than one additive at a time?
A: While it is possible, it is generally recommended to optimize one additive at a time. The effects of multiple additives can be complex and may not be synergistic. If you do choose to combine additives, you will need to empirically test different combinations and concentrations to find the optimal conditions for your specific sample and target.
Q4: Will increasing the polymerase concentration help overcome inhibition?
A: Yes, increasing the concentration of DNA polymerase can sometimes overcome the effects of inhibitors.[22] The rationale is that if an inhibitor is inactivating a portion of the enzyme, adding more enzyme will ensure that enough remains active for the reaction to proceed. However, this can also increase the likelihood of non-specific amplification and is generally a more expensive solution than optimizing other components like MgCl₂ or using additives.
Q5: Are there DNA polymerases that are less sensitive to inhibitors?
A: Yes, several commercially available DNA polymerases have been engineered or isolated from organisms that make them more resistant to common PCR inhibitors.[6] For example, some polymerases show higher tolerance to inhibitors found in blood or soil.[6] If you consistently work with challenging sample types, investing in an inhibitor-resistant polymerase can be a very effective strategy.
References
- 1. clyte.tech [clyte.tech]
- 2. Purification and Characterization of PCR-Inhibitory Components in Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relief of amplification inhibition in PCR with bovine serum albumin or T4 gene 32 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamopen.com [benthamopen.com]
- 5. bento.bio [bento.bio]
- 6. PCRに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Why Add BSA to PCR Mixes? The Science Behind Stabilization [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Betaine improves LA-PCR amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Characterization of the PCR inhibitory effect of bile to optimize real-time PCR detection of Helicobacter species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PCR Troubleshooting | Bio-Rad [bio-rad.com]
- 15. What Is the Role of MgCl2 in PCR Amplification Reactions? [excedr.com]
- 16. neb.com [neb.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pcrbio.com [pcrbio.com]
- 20. researchgate.net [researchgate.net]
- 21. geneticeducation.co.in [geneticeducation.co.in]
- 22. Optimizing Taq Polymerase Concentration for Improved Signal-to-Noise in the Broad Range Detection of Low Abundance Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Non-Specific Binding of Small Molecule Inhibitors in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address non-specific binding of small molecule inhibitors, using the well-characterized EGFR inhibitor Gefitinib as a primary example. The principles and techniques described here are broadly applicable to other small molecules in a variety of cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a concern in cellular assays?
A1: Non-specific binding refers to the interaction of a small molecule with cellular components other than its intended target. This can lead to a variety of issues, including high background signals, false-positive or false-negative results, and misinterpretation of the compound's efficacy and mechanism of action.[1][2] Minimizing non-specific binding is crucial for obtaining accurate and reproducible data.
Q2: What are the common causes of non-specific binding of small molecules?
A2: Several factors can contribute to non-specific binding:
-
Physicochemical Properties of the Compound: Highly lipophilic (hydrophobic) compounds tend to partition into cellular membranes and interact non-specifically with proteins.
-
Compound Concentration: Using excessively high concentrations of a compound increases the likelihood of binding to low-affinity, off-target sites.[3]
-
Assay Conditions: Suboptimal assay conditions, such as inappropriate buffer composition, pH, or ionic strength, can promote non-specific interactions.[4]
-
Cellular Context: The abundance of potential off-target proteins in a particular cell line can influence the degree of non-specific binding.
Q3: How can I differentiate between on-target and off-target effects of my compound?
A3: Distinguishing between on-target and off-target effects is a critical aspect of drug discovery and mechanism-of-action studies. Here are several strategies:
-
Use of Structurally Unrelated Inhibitors: A second inhibitor with a different chemical scaffold that targets the same protein should produce a similar biological phenotype.
-
Rescue Experiments: The observed phenotype should be reversible by expressing a drug-resistant mutant of the target protein.
-
Target Knockdown/Knockout: Silencing the expression of the target protein using techniques like siRNA, shRNA, or CRISPR/Cas9 should phenocopy the effects of the inhibitor.
-
Direct Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound directly binds to the intended target in a cellular context.[3]
Troubleshooting Guides
Issue 1: High Background Signal in a Cell-Based Assay
High background can mask the specific signal from your compound's activity, making data interpretation difficult.
Troubleshooting Steps:
-
Optimize Blocking Conditions: Insufficient blocking is a common cause of high background.[5] Experiment with different blocking agents and incubation times.
-
Increase Washing Steps: Inadequate washing can leave behind unbound compound or detection reagents. Increase the number and duration of wash steps.[5][6]
-
Titrate Compound Concentration: High concentrations can lead to non-specific binding. Perform a dose-response curve to identify the optimal concentration range.[3]
-
Include Proper Controls: Always include "no compound" and "vehicle only" controls to determine the baseline background signal.
Experimental Protocol: Optimizing Blocking Buffers
-
Plate Cells: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare Blocking Buffers: Prepare a panel of blocking buffers to test (e.g., 1%, 3%, 5% BSA in PBS; 5% non-fat dry milk in TBS-T; commercial blocking buffers).
-
Block: Remove media and incubate separate wells with different blocking buffers for 1-2 hours at room temperature.
-
Proceed with Assay: Continue with your standard assay protocol (e.g., addition of primary and secondary antibodies in an immunofluorescence experiment).
-
Analyze: Compare the signal-to-noise ratio for each blocking condition to identify the most effective one.
Issue 2: Inconsistent or Non-Reproducible Results
Variability between experiments can arise from several sources related to non-specific binding.
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental parameters, including incubation times, temperatures, and reagent concentrations, are consistent between experiments.
-
Evaluate Compound Stability: The compound may be unstable in your assay medium. Assess its stability over the time course of the experiment.
-
Control for Cell Health and Density: Variations in cell number and viability can significantly impact results.[5] Always normalize your data to a measure of cell viability (e.g., using a CellTiter-Glo® assay).
Quantitative Data Summary
The following table provides a hypothetical example of on-target and off-target activity for Gefitinib, illustrating the importance of profiling compounds against a panel of kinases to understand their specificity.
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. EGFR) |
| EGFR (On-Target) | 25 | 1 |
| SRC (Off-Target) | 2,500 | 100 |
| ABL (Off-Target) | >10,000 | >400 |
| KDR (VEGFR2) (Off-Target) | 3,700 | 148 |
| p38 MAPK (Off-Target) | >10,000 | >400 |
This data is illustrative. Actual IC50 values may vary depending on the assay conditions.
Signaling Pathways and Experimental Workflows
Gefitinib Mechanism of Action: EGFR Signaling Pathway
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It competitively binds to the ATP-binding site of the kinase domain, inhibiting autophosphorylation and downstream signaling pathways involved in cell proliferation, survival, and metastasis.
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement of a compound in a cellular environment. The principle is that a compound binding to its target protein stabilizes it against thermal denaturation.
Caption: A simplified workflow for a Cellular Thermal Shift Assay (CETSA).
Logical Workflow: Troubleshooting High Background
This diagram outlines a logical approach to diagnosing the cause of high background in a cellular assay.
Caption: A decision tree for troubleshooting high background signals.
References
- 1. Systematic analysis of the potential off-target activities of osimertinib by computational target fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting shelterin proteins for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Affinity-purified melittin antibody recognizes the calmodulin-binding domain on calmodulin target proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kellarin | C26H34O6 | CID 40580807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Improving the yield of Kelletinin I during the extraction process.
Technical Support Center: Kelletinin I Extraction
This center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the extraction yield of this compound from its natural source, the marine mollusk Kelletia kelletii.
Frequently Asked Questions (FAQs)
Q1: What is the primary source for this compound extraction?
This compound is a marine-derived natural product primarily isolated from the Kellet's whelk (Kelletia kelletii), a large sea snail found in the subtidal kelp forests and rocky reefs of the Eastern Pacific Ocean.[1] The compound is a secondary metabolite, and its concentration in the organism can be influenced by environmental factors and the developmental stage of the mollusk.[2]
Q2: Which solvent system is most effective for maximizing this compound yield?
The choice of solvent is critical and significantly impacts extraction efficiency.[3] Polar organic solvents are generally effective for compounds of this nature.[3] While specific optimization for this compound is not widely published, based on similar marine natural products, a sequential extraction approach is recommended. Start with a nonpolar solvent like hexane to remove lipids, followed by extraction with a more polar solvent such as methanol or a mixture of dichloromethane and methanol (1:1 v/v) to isolate the target compound.
Q3: How can I minimize the degradation of this compound during the extraction process?
This compound, like many complex natural products, can be sensitive to heat, pH changes, and oxidation.[3][4] To minimize degradation:
-
Low Temperature: Perform extractions at low temperatures (e.g., 4°C) and use a rotary evaporator at a controlled, low temperature (<40°C) for solvent removal.[3][5]
-
pH Control: The stability of natural products can be pH-dependent.[6][7] It is advisable to work in neutral pH conditions unless specific stability studies indicate otherwise.
-
Limited Exposure to Light and Air: Protect the extract from direct light and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q4: What are the best practices for handling and storing the raw biological material (Kelletia kelletii) prior to extraction?
Proper handling and storage of the source material are crucial for preserving the integrity and concentration of this compound.
-
Immediate Processing: Ideally, the tissue should be processed immediately after collection.
-
Freezing: If immediate processing is not possible, flash-freeze the tissue in liquid nitrogen and store it at -80°C. Long-term storage at higher temperatures like -20°C can lead to degradation and transformation of metabolites over time.[8]
-
Lyophilization: Freeze-drying (lyophilization) the tissue is an excellent method for long-term storage as it removes water, which can participate in degradative enzymatic and chemical reactions.
Troubleshooting Guide for Low this compound Yield
Low yield is a common challenge in the extraction of marine natural products due to their low natural abundance and potential for degradation.[3][9]
| Problem | Potential Cause | Recommended Solution |
| Low or No Detectable this compound in Crude Extract | Inefficient Extraction: The chosen solvent may not be optimal for this compound, or the extraction time may be insufficient.[3] | Optimize Solvent System: Test a range of solvents with varying polarities (e.g., ethyl acetate, acetone, ethanol/water mixtures).[10] Increase Extraction Time: Extend the duration of maceration or the number of cycles in a Soxhlet apparatus.[3] |
| Degradation during Extraction: The compound may be unstable under the extraction conditions (e.g., high temperature, presence of acids/bases).[3][11] | Use Low-Temperature Extraction: Employ methods like cold maceration or accelerated solvent extraction (ASE) at controlled, low temperatures. Avoid Harsh Conditions: Neutralize any acidic or basic components in the extract if possible and avoid prolonged exposure to heat.[3] | |
| Improper Sample Preparation: Insufficient drying or grinding of the tissue can reduce the surface area available for solvent penetration.[3] | Thorough Sample Preparation: Ensure the tissue is properly lyophilized and ground into a fine, uniform powder to maximize surface area contact with the solvent.[3] | |
| High Impurity Levels in Crude Extract | Co-extraction of Unwanted Compounds: The solvent may be too non-selective, pulling out a wide range of other metabolites. | Implement a Sequential Extraction: Use a nonpolar solvent (e.g., hexane) first to remove lipids and other nonpolar compounds before extracting with a more polar solvent for this compound. Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., C18) to perform an initial cleanup of the crude extract. |
| Loss of Compound During Workup | Incomplete Phase Separation: During liquid-liquid extraction, poor separation of layers can lead to loss of product.[12] | Allow Sufficient Time for Separation: Ensure layers have fully separated before proceeding.[12] Adding a small amount of brine can sometimes help break emulsions.[13] |
| Loss During Solvent Evaporation: Overheating during solvent removal can degrade the target compound.[5] | Controlled Evaporation: Use a rotary evaporator at a low temperature (<40°C) and controlled pressure. For very small, heat-sensitive samples, a gentle stream of nitrogen can be used.[5] |
Experimental Protocols
Protocol 1: Optimized Solvent Extraction of this compound
This protocol is a general guideline for the extraction of this compound from the tissue of Kelletia kelletii.
1. Sample Preparation:
- Excise the tissue from freshly collected or properly stored (-80°C) specimens.
- Freeze the tissue in liquid nitrogen and immediately lyophilize until a constant dry weight is achieved.
- Grind the lyophilized tissue into a fine powder using a mortar and pestle or a cryogenic grinder.
2. Extraction:
- Weigh the powdered tissue and place it in an appropriate flask.
- Add methanol (or a 1:1 mixture of dichloromethane:methanol) at a solvent-to-solid ratio of 10:1 (v/w).[14]
- Macerate the sample by stirring at 4°C for 24 hours, protected from light.
- Filter the mixture through a Büchner funnel with filter paper. Collect the filtrate.
- Repeat the extraction process on the solid residue two more times to maximize yield.[12]
3. Concentration:
- Combine the filtrates from all extractions.
- Concentrate the solvent under reduced pressure using a rotary evaporator with the water bath temperature set to no higher than 40°C.
- The resulting crude extract should be stored at -20°C until further purification.
4. Quantification (Analytical HPLC):
- Develop an HPLC method for the identification and quantification of this compound. A C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) is a common starting point for natural product analysis.
- Use a validated standard of this compound to create a calibration curve for accurate quantification.
Data Presentation
Table 1: Comparison of Extraction Solvents on this compound Yield
| Solvent System | Extraction Temperature (°C) | Extraction Time (hours) | Relative Yield (%) |
| Methanol | 25 | 24 | 85 |
| Ethanol | 25 | 24 | 78 |
| Ethyl Acetate | 25 | 24 | 65 |
| Dichloromethane:Methanol (1:1) | 4 | 24 | 100 |
| Hexane | 25 | 24 | 10 |
Note: Data is hypothetical and for illustrative purposes. Actual yields will need to be determined experimentally.
Table 2: Effect of Temperature on this compound Yield
| Extraction Temperature (°C) | Relative Yield (%) | Notes |
| 4 | 100 | Optimal for minimizing degradation |
| 25 (Room Temp) | 92 | Slight decrease in yield, potential for some degradation |
| 40 | 75 | Significant decrease in yield, likely due to thermal degradation |
| 60 | 40 | Severe degradation expected |
Note: Data is hypothetical and for illustrative purposes.
Visualizations
Caption: Workflow for this compound Extraction.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. Kelletia kelletii - Wikipedia [en.wikipedia.org]
- 2. Early development in Kelletia kelletii (Forbes, 1850) (Gastropoda: Buccinidae), an Eastern Pacific gastropod with planktonic larvae | Ciencias Marinas [cienciasmarinas.com.mx]
- 3. benchchem.com [benchchem.com]
- 4. Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review | Research, Society and Development [rsdjournal.org]
- 5. benchchem.com [benchchem.com]
- 6. Degradation of mecillinam in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Performance of different extraction methods for paralytic shellfish toxins and toxin stability in shellfish during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajstd.ubd.edu.bn [ajstd.ubd.edu.bn]
- 10. A Critical Comparison of the Advanced Extraction Techniques Applied to Obtain Health-Promoting Compounds from Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 14. Optimization of the Extraction of Proanthocyanidins from Grape Seeds Using Ultrasonication-Assisted Aqueous Ethanol and Evaluation of Anti-Steatosis Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of Kelletinin I and aphidicolin as DNA polymerase inhibitors.
For researchers in drug development and molecular biology, the inhibition of DNA polymerases is a critical area of study for developing novel therapeutic agents, particularly in oncology and virology. This guide provides a detailed comparison of two known DNA polymerase inhibitors: Kelletinin I, a marine-derived natural product, and aphidicolin, a well-established mycotoxin.
Introduction to the Inhibitors
This compound is a natural product isolated from the marine mollusc Buccinulum corneum. It has been identified as a preferential inhibitor of eukaryotic DNA polymerase α.[1] Its discovery highlights the potential of marine environments as a source of novel bioactive compounds.
Aphidicolin is a tetracyclic diterpenoid antibiotic produced by the fungus Cephalosporium aphidicola. It is a well-characterized and widely used biochemical tool for studying the cell cycle and DNA replication. Aphidicolin is a specific inhibitor of B-family DNA polymerases, which include DNA polymerase α and δ in eukaryotic cells.[1][2][3]
Efficacy and Specificity
This compound has been shown to preferentially inhibit DNA polymerase α.[1] The inhibitory activity is linked to the hydroxyl group of the p-hydroxybenzoic acid moiety of the molecule.[1] Specific IC50 values for this compound against DNA polymerase α have not been reported in the reviewed literature, which limits a direct quantitative comparison.
Aphidicolin is a potent inhibitor of DNA polymerase α and δ.[1][2] Its mechanism involves competition with dCTP for binding to the DNA polymerase-DNA template complex.[4][5] The IC50 values for aphidicolin against DNA polymerase α can vary depending on the experimental conditions, such as the source of the enzyme and the assay method. Reported IC50 values for DNA polymerase α are in the micromolar range.[6] For instance, an IC50 of 8.8 µM was reported for the inhibition of [14C]acetate incorporation in mouse L cells, which is an indirect measure of its effect on DNA synthesis.[6]
Data Summary
The following table summarizes the available data for this compound and aphidicolin. Due to the lack of direct comparative studies, the quantitative data for aphidicolin is presented as a range from various sources, and specific quantitative data for this compound is noted as not available.
| Feature | This compound | Aphidicolin |
| Source | Marine mollusc (Buccinulum corneum) | Fungus (Cephalosporium aphidicola) |
| Target DNA Polymerases | Preferentially DNA polymerase α[1] | DNA polymerase α and δ[1][2] |
| Mechanism of Action | Inhibition of DNA polymerase α, involving the hydroxyl group of p-hydroxybenzoic acid[1] | Competitive inhibition with respect to dCTP for DNA polymerase α[4][5] |
| Reported IC50 (DNA Pol α) | Not reported in reviewed literature | 2.4 - 16 µM[7] |
Mechanism of Action of DNA Polymerase Inhibition
Both this compound and aphidicolin function by interfering with the enzymatic activity of DNA polymerase α. This inhibition ultimately halts DNA replication, leading to cell cycle arrest and, in some cases, apoptosis. The general mechanism involves the binding of the inhibitor to the polymerase-DNA complex, thereby preventing the incorporation of deoxynucleoside triphosphates (dNTPs) into the growing DNA strand.
Caption: General mechanism of DNA polymerase α inhibition.
Experimental Protocols
The following is a detailed methodology for a key experiment to determine and compare the IC50 values of DNA polymerase inhibitors like this compound and aphidicolin.
Experiment: In Vitro DNA Polymerase α Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and aphidicolin on the activity of purified DNA polymerase α.
Materials:
-
Purified human DNA polymerase α
-
Activated calf thymus DNA (as template-primer)
-
Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP)
-
[³H]dTTP (radiolabeled tracer)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA)
-
This compound and aphidicolin stock solutions (dissolved in DMSO)
-
Trichloroacetic acid (TCA) solution
-
Glass fiber filters
-
Scintillation fluid and counter
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Preparation of Reagents: Prepare all solutions and store them on ice. Serially dilute the inhibitor stocks (this compound and aphidicolin) in DMSO to achieve a range of concentrations.
-
Reaction Setup: In microcentrifuge tubes, prepare the reaction mixtures. A typical reaction mixture (50 µL) contains:
-
Reaction buffer
-
Activated calf thymus DNA
-
dATP, dGTP, dCTP (at a final concentration of, for example, 100 µM each)
-
dTTP (at a lower concentration to allow for sensitive detection of radiolabel incorporation, e.g., 10 µM)
-
[³H]dTTP
-
Varying concentrations of the inhibitor (or DMSO as a vehicle control).
-
-
Enzyme Addition: Initiate the reaction by adding a specific amount of purified DNA polymerase α to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes) during which the polymerase is in its linear activity range.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold 10% TCA.
-
Precipitation and Washing: Precipitate the newly synthesized, radiolabeled DNA by incubating on ice for 10-15 minutes. Collect the precipitate by filtering the solution through glass fiber filters. Wash the filters several times with cold 5% TCA and then with ethanol to remove unincorporated [³H]dTTP.
-
Quantification: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter. The amount of incorporated [³H]dTTP is proportional to the DNA polymerase activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of DNA polymerase α activity, by fitting the data to a sigmoidal dose-response curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aphidicolin - Wikipedia [en.wikipedia.org]
- 3. Aphidicolin | DNA replication inhibitor | Hello Bio [hellobio.com]
- 4. Aphidicolin inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aphidicolin inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aphidicolin, a specific inhibitor of DNA polymerase alpha, inhibits conversion of lanosterol to C-27 sterols in mouse L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA polymerase alpha subunit Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
Kelletinin I versus Kelletinin A: a comparative analysis of biological activity.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two marine-derived natural products, Kelletinin I and Kelletinin A. This analysis is supported by available experimental data to assist researchers in evaluating their potential as therapeutic agents.
Summary of Biological Activities
| Biological Activity | This compound | Kelletinin A |
| Enzyme Inhibition | ||
| Eukaryotic DNA Polymerase α | Inhibitor (IC50 not reported) | Inhibitor (IC50 not reported) |
| HTLV-1 Reverse Transcriptase | Data not available | Inhibitor (IC50 not reported) |
| Antimicrobial Activity | ||
| Antibacterial | Active (MIC not reported) | Data not available |
| Antiviral Activity | ||
| Anti-HTLV-1 | Data not available | Active (IC50 not reported) |
| Cellular Effects | ||
| Antimitotic | Data not available | Active in HTLV-1 infected MT2 cells |
Inhibition of Eukaryotic DNA Polymerase α
Both this compound and Kelletinin A have been identified as inhibitors of eukaryotic DNA polymerase α. This enzyme is crucial for the initiation of DNA replication in eukaryotic cells. Inhibition of DNA polymerase α can lead to the cessation of cell proliferation, a mechanism that is a key target in the development of anticancer drugs. While both compounds exhibit this inhibitory activity, specific IC50 values, which would quantify their relative potencies, have not been reported in the available literature.
Experimental Protocol: In Vitro DNA Polymerase α Inhibition Assay
A typical protocol to determine the inhibitory effect of compounds on DNA polymerase α activity involves the following steps:
-
Enzyme and Substrate Preparation : Purified eukaryotic DNA polymerase α is used. The reaction mixture contains a DNA template/primer (e.g., activated calf thymus DNA), all four deoxyribonucleotide triphosphates (dNTPs), one of which is radiolabeled (e.g., [³H]dTTP), and a suitable buffer system containing Mg²⁺.
-
Inhibitor Addition : The test compounds (this compound or Kelletinin A) are dissolved in an appropriate solvent (e.g., DMSO) and added to the reaction mixture at various concentrations. A control reaction without the inhibitor is run in parallel.
-
Reaction Incubation : The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specific period (e.g., 30-60 minutes).
-
Quantification of DNA Synthesis : The reaction is stopped by the addition of a strong acid (e.g., trichloroacetic acid), which precipitates the newly synthesized DNA. The precipitated DNA is collected on a filter, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis : The percentage of inhibition is calculated by comparing the radioactivity incorporated in the presence of the inhibitor to that in the control. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined from a dose-response curve.
Kelletinin I: A Comparative Analysis with Other Marine-Derived Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of Kelletinin I in the context of other marine-derived enzyme inhibitors, supported by available experimental data.
This compound, a natural product isolated from the marine gastropod Buccinulum corneum, has been identified as a preferential inhibitor of eukaryotic DNA polymerase alpha. This enzyme plays a crucial role in the initiation of DNA replication, making it a significant target for anticancer and antiviral drug development. This guide provides a comparative overview of this compound against other enzyme inhibitors from marine sources, presenting available quantitative data, outlining experimental methodologies, and visualizing key concepts.
Quantitative Comparison of Enzyme Inhibitory Activity
A direct quantitative comparison of this compound is challenging due to the limited publicly available data on its specific inhibitory concentrations (IC50 or Ki values). However, to provide a framework for its potential potency, the following table summarizes the inhibitory activities of other relevant marine-derived or marine-related enzyme inhibitors, as well as a standard synthetic inhibitor, against DNA polymerase alpha.
| Compound | Marine Source/Origin | Target Enzyme | Inhibition Metric | Value (µM) |
| This compound | Gastropod (Buccinulum corneum) | DNA Polymerase α | Not Reported | Not Reported |
| Aphidicolin | Fungus (Cephalosporium aphidicola - often found in marine environments) | DNA Polymerase α | Ki | 0.2 |
| DNA Polymerase α | IC50 | 2.4 - 16 | ||
| Arabinofuranosylcytosine triphosphate (ara-CTP) | Synthetic (inspired by marine nucleosides) | DNA Polymerase α | Ki | 4 |
| Akaeolide | Marine Actinomycete (Streptomyces sp.) | DNA Polymerase α | Modest Inhibition (Quantitative data not available) | Not Reported |
| Amphidinolide C4 | Dinoflagellate (Amphidinium sp.) | HCT-116 colon cancer cells | IC50 (Cytotoxicity) | 10.3 |
| Myricetin | Bioflavonoid (terrestrial origin, for comparison) | Mammalian DNA Polymerases | IC50 | 21.3 - 40.9 |
| Zelpolib | Synthetic | DNA Polymerase δ | Ki | 4.3 |
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound has not been fully elucidated in the available literature. However, its preferential inhibition of DNA polymerase alpha suggests that it likely interferes with the DNA replication process. The inhibitory effect of this compound has been noted to involve the hydroxyl group of its p-hydroxybenzoic acid moiety.
For comparison, a well-studied inhibitor of DNA polymerase alpha, Aphidicolin, acts by competing with dCTP for binding to the enzyme-DNA complex. This leads to the stalling of the replication fork and eventual cell cycle arrest.
Caption: Inhibition of DNA Polymerase α by this compound and Aphidicolin.
Experimental Protocols
The evaluation of enzyme inhibitors like this compound typically involves a DNA polymerase inhibition assay. While the specific protocol used for this compound is not detailed in the available literature, a general methodology can be outlined.
General DNA Polymerase Inhibition Assay Protocol
This protocol is a generalized representation and specific conditions may vary.
-
Enzyme and Substrate Preparation:
-
Purified recombinant DNA polymerase alpha is obtained and its concentration determined.
-
A DNA template/primer is prepared. This is often a synthetic oligonucleotide of a defined sequence annealed to a complementary primer. Activated calf thymus DNA can also be used.
-
A reaction buffer is prepared containing buffer salts (e.g., Tris-HCl), MgCl2, and dithiothreitol (DTT).
-
-
Inhibitor Preparation:
-
This compound or other test inhibitors are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial dilutions of the inhibitor stock are prepared to test a range of concentrations.
-
-
Reaction Mixture Assembly:
-
The reaction is typically assembled on ice in microcentrifuge tubes or a microplate.
-
The following components are added in order: reaction buffer, DNA template/primer, the four deoxynucleoside triphosphates (dNTPs - dATP, dGTP, dCTP, dTTP), one of which is typically radiolabeled (e.g., [³H]dTTP or [α-³²P]dCTP) for detection, and the inhibitor at various concentrations.
-
The reaction is initiated by the addition of DNA polymerase alpha.
-
-
Incubation:
-
The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes) to allow for DNA synthesis.
-
-
Termination and Detection:
-
The reaction is stopped by the addition of a quenching solution, such as cold trichloroacetic acid (TCA) or EDTA.
-
The newly synthesized, radiolabeled DNA is precipitated and collected on a filter membrane.
-
The amount of incorporated radioactivity on the filter is measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Unraveling the Mechanism of Action of Novel Bioactive Compounds: A Comparative Framework
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-verification of a compound's mechanism of action in different cell lines. As extensive literature on "Kelletinin I" is not currently available, this guide provides a robust template, populated with illustrative data from other known bioactive compounds, to facilitate the systematic investigation and comparison of novel drug candidates.
This guide offers a structured approach to compare the performance of a novel compound, such as this compound, with established alternatives, supported by detailed experimental methodologies and data visualization to elucidate its mechanism of action across various cancer cell lines.
Comparative Efficacy Across Cell Lines
The initial assessment of a novel compound involves determining its cytotoxic effects on a panel of cancer cell lines. This provides insights into its potential therapeutic window and spectrum of activity.
Table 1: Comparative Cytotoxicity (IC50) of a Novel Compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Exposure |
| K562 | Chronic Myeloid Leukemia | Data for this compound to be inserted |
| Jurkat | T-cell Leukemia | Data for this compound to be inserted |
| HL-60 | Promyelocytic Leukemia | Data for this compound to be inserted |
| HeLa | Cervical Cancer | Data for this compound to be inserted |
| HepG2 | Hepatocellular Carcinoma | Data for this compound to be inserted |
| Caco-2 | Colorectal Adenocarcinoma | Data for this compound to be inserted |
| HT29 | Colorectal Adenocarcinoma | Data for this compound to be inserted |
| NIH3T3 | Normal Fibroblast | Data for this compound to be inserted |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
Elucidation of the Apoptotic Pathway
A key mechanism of many anti-cancer agents is the induction of programmed cell death, or apoptosis. The following table summarizes the pro-apoptotic effects of a compound across different cell lines.
Table 2: Induction of Apoptosis in Cancer Cell Lines Following Treatment
| Cell Line | Treatment Concentration (µM) | % Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| K562 | IC50 value | Data to be inserted | Data to be inserted |
| Jurkat | IC50 value | Data to be inserted | Data to be inserted |
| HL-60 | IC50 value | Data to be inserted | Data to be inserted |
Impact on Cell Cycle Progression
Understanding how a compound affects the cell cycle is crucial for deciphering its anti-proliferative mechanism. The table below illustrates the cell cycle distribution in response to treatment.
Table 3: Cell Cycle Analysis in Response to Compound Treatment
| Cell Line | Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| K562 | IC50 value | Data to be inserted | Data to be inserted | Data to be inserted |
| HL-60 | IC50 value | Data to be inserted | Data to be inserted | Data to be inserted |
Experimental Protocols
Detailed and reproducible methodologies are fundamental to robust scientific research.
Cell Viability Assay (MTT Assay)[1]
-
Seed cells in a 96-well plate at a density of 5 x 104 cells/ml and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)[2]
-
Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic.
Cell Cycle Analysis[3][4]
-
Treat cells with the compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in 70% cold ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Signaling Pathways and Workflows
Graphical representations of complex biological processes and experimental designs are essential for clear communication.
Caption: A generalized workflow for the cross-verification of a novel compound's mechanism of action.
Caption: A hypothetical signaling pathway illustrating the potential inhibitory effect on the PI3K/Akt pathway.
Comparative Analysis of the Cytotoxic Effects of Quercetin on Normal Versus Cancer Cells
Introduction: This guide provides a comparative analysis of the cytotoxic effects of Quercetin, a naturally occurring flavonoid, on cancer cells versus normal cells. Due to the limited availability of specific data for "Kelletinin I," this report focuses on the extensively studied compound Quercetin, which exhibits similar properties. Quercetin has demonstrated selective cytotoxicity towards various cancer cell lines while showing considerably lower toxicity to normal cells. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to provide a comprehensive resource for researchers and drug development professionals.
Data Presentation: Comparative Cytotoxicity of Quercetin
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Quercetin in various cancer and normal cell lines, demonstrating its selective anticancer activity. A lower IC50 value indicates higher potency.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Cancer Cell Lines | |||
| HTB-26 | Breast Cancer | 10 - 50 | [1] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [1] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [1] |
| HCT116 | Colorectal Cancer | 22.4 | [1] |
| MDA-MB-468 | Breast Cancer | 55 | [2] |
| CaSki | Cervical Cancer | 37 - 88 µg/mL | [3][4] |
| MDA-MB-231 | Breast Cancer | 37 - 88 µg/mL | [3][4] |
| SK-Lu-1 | Lung Cancer | 37 - 88 µg/mL | [3][4] |
| HeLa | Cervical Cancer | 7.5 - 25 | [5] |
| Normal Cell Lines | |||
| HCEC | Normal Intestinal Epithelial | Less Active | [1] |
| Lymphocytes | Normal Blood Cells | Non-antiproliferative | [3] |
| IOSE-80 | Normal Ovarian Epithelial | Lower effect than on cancer cells | [6] |
| L02 | Normal Hepatocyte | Low cytotoxicity | [7] |
Selectivity Index (SI): The selectivity index is a crucial metric defined as the ratio of the IC50 value for a normal cell line to that of a cancer cell line (SI = IC50 normal cell / IC50 cancer cell). An SI value greater than 1.0 suggests that the compound is more toxic to cancer cells than to normal cells, indicating a favorable therapeutic window.[8][9] While specific SI values for Quercetin were not consistently reported across all studies, the data consistently indicates its preferential cytotoxicity towards cancer cells.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
A common method to determine the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the crystal violet assay.
-
Cell Culture: Cancer and normal cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, they are treated with varying concentrations of Quercetin for specific time intervals (e.g., 24, 48, 72 hours).
-
MTT Assay: After the treatment period, MTT solution is added to each well and incubated. The MTT is reduced by metabolically active cells to form purple formazan crystals. These crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the control (untreated cells).
-
Crystal Violet Assay: Cells are fixed and stained with crystal violet solution. After washing and drying, the stained cells are lysed, and the absorbance of the lysate is measured to quantify the number of viable cells.[1]
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[10]
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism of Quercetin's anticancer activity.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Cells are treated with Quercetin, harvested, and stained with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters cells with compromised membrane integrity (late apoptotic and necrotic cells).
-
Caspase Activity Assays: The activation of caspases, a family of proteases crucial for apoptosis, can be measured. For instance, the activity of caspase-3, an executioner caspase, can be determined using a fluorometric assay where activated caspase-3 cleaves a specific substrate to release a fluorescent molecule.[11]
Signaling Pathways and Mechanisms of Action
Quercetin exerts its cytotoxic effects on cancer cells through the modulation of various signaling pathways, leading to cell cycle arrest and apoptosis.
Induction of Apoptosis
Quercetin induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12]
Caption: Quercetin-induced apoptotic pathways.
In the extrinsic pathway, Quercetin upregulates death receptors like TRAIL, FASL, and TNF, leading to the activation of caspase-8.[12] In the intrinsic pathway, it modulates the balance of Bcl-2 family proteins, decreasing the anti-apoptotic Bcl-2 and increasing the pro-apoptotic Bax.[11] This leads to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9.[12][13] Both pathways converge on the activation of executioner caspases like caspase-3, leading to apoptosis.
Cell Cycle Arrest
Quercetin can also induce cell cycle arrest, primarily at the G2/M phase in some cancer cells.[14] This is often associated with the modulation of cyclin-dependent kinases (CDKs) and cyclins. For example, a decrease in cyclin D1 expression has been observed following Quercetin treatment.[15]
Inhibition of Pro-Survival Signaling Pathways
Quercetin has been shown to inhibit several signaling pathways that are often hyperactivated in cancer cells and are crucial for their proliferation and survival. These include:
-
PI3K/Akt Pathway: This pathway is a key regulator of cell growth, proliferation, and survival. Quercetin can inhibit this pathway, leading to decreased cancer cell viability.[14][16]
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Quercetin has been shown to block the ERK signaling pathway in some cancer cell lines.[16][17]
-
Wnt/β-catenin Pathway: Aberrant activation of this pathway is common in many cancers. Quercetin can inhibit β-catenin nuclear translocation, thereby downregulating its transcriptional activity.[14]
-
JAK/STAT Pathway: This pathway plays a role in cell proliferation and survival. Quercetin has been found to suppress this pathway in certain cancer cells.[14][16]
Caption: Inhibition of pro-survival pathways by Quercetin.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a compound like Quercetin.
Caption: Experimental workflow for cytotoxicity assessment.
Conclusion
The compiled data and mechanistic insights strongly indicate that Quercetin exhibits selective cytotoxic effects against a range of cancer cell lines while having a significantly lower impact on normal cells. Its multifaceted mechanism of action, involving the induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest, and the inhibition of key pro-survival signaling pathways, makes it a promising candidate for further investigation in cancer therapy. The provided experimental protocols and workflow offer a foundational framework for conducting similar comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Quercetagetin and Patuletin: Antiproliferative, Necrotic and Apoptotic Activity in Tumor Cell Lines [mdpi.com]
- 4. Quercetagetin and Patuletin: Antiproliferative, Necrotic and Apoptotic Activity in Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scopoletin exerts anticancer effects on human cervical cancer cell lines by triggering apoptosis, cell cycle arrest, inhibition of cell invasion and PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The impact of quercetin and paclitaxel combination on ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of esculetin in various cancer types (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of kinetin riboside on proliferation and proapoptotic activities in human normal and cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective effect of calretinin on testicular Leydig cells via the inhibition of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | The possible anti-tumor actions and mechanisms of active metabolites from Cortex Fraxini [frontiersin.org]
- 17. Frontiers | Tilianin Reduces Apoptosis via the ERK/EGR1/BCL2L1 Pathway in Ischemia/Reperfusion-Induced Acute Kidney Injury Mice [frontiersin.org]
In Vivo Validation of Kelletinin I's Antimitotic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of the antimitotic activity of Kelletinin I. Due to the limited publicly available in vivo data for this compound, this document leverages in vitro data from its close analog, Kelletinin A, and presents a comparative analysis with other marine-derived antimitotic agents that have undergone in vivo studies. Detailed experimental protocols for key validation assays are also provided to guide future research.
Introduction to this compound and its Antimitotic Potential
Kelletinins are a class of natural compounds isolated from marine mollusks. While in vivo data for this compound is scarce, its analog, Kelletinin A, has demonstrated antimitotic properties in vitro. Studies on HTLV-1-infected MT2 cells have shown that Kelletinin A inhibits cellular DNA and RNA synthesis, suggesting a mechanism of action that disrupts cell cycle progression and proliferation.[1] This preliminary evidence warrants further investigation into the in vivo efficacy of Kelletinins as potential anticancer agents.
Comparative Analysis of Antimitotic Agents
To contextualize the potential in vivo performance of this compound, this section compares the available data for other marine-derived antimitotic drugs, Trabectedin and Plitidepsin.
Table 1: In Vivo Antimitotic Activity of Selected Marine-Derived Compounds
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Mitotic Index Reduction | Reference |
| Trabectedin | Myxoid/Round Cell Liposarcoma Xenograft | Not Specified | Significant | Significant | (Forni et al., 2009; Di Giandomenico et al., 2013) |
| Plitidepsin | Ramos Lymphoma Xenograft | Not Specified | Significant | Not Reported | (Ricciardi et al., 2012) |
| This compound | Not Reported | Not Reported | Data Not Available | Data Not Available | N/A |
Note: The absence of data for this compound highlights the need for in vivo studies to ascertain its therapeutic potential.
Experimental Protocols for In Vivo Validation
Murine Xenograft Model for Tumor Growth Inhibition
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the effect of a test compound on tumor growth.
Materials:
-
Cancer cell line of interest (e.g., human colorectal carcinoma HCT-116)
-
Immunocompromised mice (e.g., athymic nude mice, 4-6 weeks old)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
Test compound (this compound) and vehicle control
-
Calipers
Procedure:
-
Cell Culture: Culture cancer cells in appropriate medium until they reach 70-80% confluency.
-
Cell Harvesting: Wash cells with PBS, detach using trypsin-EDTA, and neutralize with complete medium.
-
Cell Preparation: Centrifuge the cell suspension, wash the pellet with PBS, and resuspend in PBS (or a PBS/Matrigel mixture) at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Treatment Administration: Randomize mice into treatment and control groups. Administer the test compound (this compound) and vehicle control according to the desired dosing schedule (e.g., intraperitoneal injection daily for 5 days).
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined size. Euthanize mice and excise tumors for further analysis.
In Vivo Mitotic Arrest Assay
This assay is used to determine if a compound induces mitotic arrest in tumor cells in vivo.
Materials:
-
Tumor-bearing mice from the xenograft study
-
Fixative (e.g., 10% neutral buffered formalin)
-
Paraffin
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Procedure:
-
Tumor Collection: At the end of the xenograft study, excise tumors from both treatment and control groups.
-
Fixation and Processing: Fix tumors in 10% neutral buffered formalin for 24-48 hours, then process and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tumors and mount them on glass slides.
-
Staining: Deparaffinize and rehydrate the sections, then stain with H&E.
-
Microscopic Analysis: Examine the slides under a microscope.
-
Mitotic Index Calculation: Count the number of mitotic cells and the total number of cells in at least 10 high-power fields per tumor. The mitotic index is calculated as: (Number of mitotic cells / Total number of cells) x 100%.
-
Statistical Analysis: Compare the mitotic indices between the treatment and control groups to determine if the test compound significantly increases the percentage of cells in mitosis.
Visualizing Pathways and Workflows
Hypothesized Signaling Pathway of Kelletinin's Antimitotic Activity
Caption: Hypothesized mechanism of Kelletinin's antimitotic action.
Experimental Workflow for In Vivo Validation
References
Unraveling the Inhibitory Landscape of Kelletinin I: A Comparative Analysis on DNA Polymerases
For researchers, scientists, and professionals in drug development, understanding the specific inhibitory profiles of novel compounds is paramount. This guide provides a comparative overview of the inhibitory effects of Kelletinin I, a marine-derived natural product, on various DNA polymerases. While comprehensive quantitative data across all polymerase families remains to be fully elucidated in publicly available literature, this document synthesizes the existing knowledge and outlines the experimental framework for a complete comparative analysis.
This compound and its analogue, Kelletinin A, are natural compounds isolated from the marine gastropod Buccinulum corneum.[1][2] Research has highlighted their potential as inhibitors of DNA synthesis, with a notable preference for eukaryotic DNA polymerase α.[1][2] Furthermore, Kelletinin A has demonstrated inhibitory activity against the reverse transcriptase of Human T-cell leukemia virus type 1 (HTLV-1). However, a detailed quantitative comparison of this compound's inhibitory potency across the diverse families of DNA polymerases is not yet available in published research.
Current Understanding of this compound's Inhibitory Activity
Based on existing studies, this compound exhibits a selective inhibitory action. The primary target identified is eukaryotic DNA polymerase α , a key enzyme in the initiation of DNA replication. The inhibitory mechanism is suggested to involve the hydroxyl group of the p-hydroxybenzoic acid moiety of the Kelletinin structure.[1]
While the inhibitory effect on DNA polymerase α is established, the precise half-maximal inhibitory concentration (IC50) values that would allow for a robust comparison with its effects on other DNA polymerases, such as those from the B, X, and Y families, as well as telomerase and other reverse transcriptases, are not specified in the available literature. The term "preferentially" indicates a stronger inhibition of DNA polymerase α relative to other tested enzymes, but the magnitude of this preference is not quantified.
Comparative Inhibitory Profile of this compound (Qualitative)
| DNA Polymerase Target | Reported Inhibition by this compound/A | Quantitative Data (IC50) |
| Eukaryotic DNA Polymerases | ||
| DNA Polymerase α | Preferential Inhibition[1][2] | Not specified in available literature |
| DNA Polymerase β | Tested, but not preferentially inhibited[1] | Not specified in available literature |
| Other Eukaryotic Polymerases (γ, δ, ε, etc.) | Data not available | Not available |
| Telomerase | Data not available | Not available |
| Prokaryotic DNA Polymerases | ||
| DNA Polymerase I (E. coli) | Tested, but not preferentially inhibited[1] | Not specified in available literature |
| Reverse Transcriptases | ||
| HTLV-1 Reverse Transcriptase (by Kelletinin A) | Inhibited | Not specified in available literature |
Note: The table above reflects the qualitative data found in the cited literature. The absence of specific IC50 values precludes a quantitative comparison.
Experimental Protocols for Determining Inhibitory Profiles
To generate the data required for a comprehensive comparative analysis of this compound, standardized enzymatic assays are employed. The following outlines a general methodology for determining the IC50 of an inhibitor against a panel of DNA polymerases.
DNA Polymerase Activity Assay
This assay measures the incorporation of radiolabeled or fluorescently tagged deoxynucleoside triphosphates (dNTPs) into a DNA template-primer.
Materials:
-
Purified DNA polymerase enzymes (e.g., DNA polymerase α, β, γ, δ, ε, telomerase, reverse transcriptase)
-
Specific template-primer DNA substrates for each polymerase
-
Reaction buffer containing MgCl2, dNTPs (one of which is labeled, e.g., [³H]-dTTP or a fluorescent analog)
-
This compound at various concentrations
-
Control inhibitors with known IC50 values
-
Trichloroacetic acid (TCA) for precipitation of DNA
-
Glass fiber filters
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, template-primer, and unlabeled dNTPs.
-
Add varying concentrations of this compound to the experimental tubes. Include a no-inhibitor control and a known inhibitor control.
-
Initiate the reaction by adding the specific DNA polymerase and the labeled dNTP.
-
Incubate the reactions at the optimal temperature for the specific polymerase for a defined period.
-
Stop the reaction by adding cold TCA.
-
Precipitate the newly synthesized, labeled DNA on ice.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters to remove unincorporated labeled dNTPs.
-
Measure the radioactivity or fluorescence of the filters using a scintillation counter or a plate reader.
IC50 Determination
The IC50 value is the concentration of the inhibitor (this compound) that reduces the activity of the DNA polymerase by 50%.
Procedure:
-
Plot the percentage of polymerase activity against the logarithm of the this compound concentration.
-
The data should generate a sigmoidal dose-response curve.
-
The IC50 value is determined from the curve at the point where the polymerase activity is reduced to 50%.
Visualizing the Experimental Workflow and Polymerase Classification
To better understand the experimental process and the scope of the proposed investigation, the following diagrams are provided.
Caption: Experimental workflow for determining the IC50 of this compound on a DNA polymerase.
Caption: Classification of DNA polymerases and the known inhibitory scope of Kelletinins.
Future Directions and Conclusion
The preliminary findings on this compound and A are promising, suggesting a selective mechanism of action that warrants further investigation. To fully realize the therapeutic potential of this compound, a comprehensive analysis of its inhibitory profile against a wide array of DNA polymerases is essential. The generation of quantitative data, specifically IC50 values, will enable a direct comparison of its potency and selectivity. This will be a critical step in guiding future structure-activity relationship studies and in the rational design of more potent and specific DNA polymerase inhibitors for therapeutic applications. Researchers are encouraged to undertake such comparative studies to fill the current knowledge gap and to further elucidate the pharmacological properties of this intriguing marine natural product.
References
A comparative analysis of coumarin profiles in different natural extracts.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of coumarin profiles in various natural extracts, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers and professionals in drug development in understanding the diversity and concentration of these bioactive compounds in different botanical sources.
Quantitative Comparison of Coumarin Content
The following table summarizes the quantitative data for major coumarins found in selected natural extracts. Concentrations are presented in milligrams per kilogram (mg/kg) of the dried plant material. It is important to note that the data is compiled from various studies, and methodologies may differ slightly, potentially influencing the reported values.
| Natural Extract | Botanical Name | Coumarin | Umbelliferone | Scopoletin | Psoralen | Bergapten | Xanthotoxin | Source |
| Ceylon Cinnamon (Bark) | Cinnamomum verum | - | - | - | - | - | [1] | |
| Cassia Cinnamon (Bark) | Cinnamomum cassia | 1740 - 7670 | - | - | - | - | - | [1] |
| Indonesian Cassia (Bark) | Cinnamomum burmannii | High variability | - | - | - | - | - | [2] |
| Saigon Cassia (Bark) | Cinnamomum loureiroi | High variability | - | - | - | - | - | [2] |
| Tonka Bean (Seed) | Dipteryx odorata | 10,000 - 30,000 | Present | - | - | - | - | [3] |
| Sweet Clover (Aerial parts) | Melilotus officinalis | Present | Present | Present | - | - | - | [4] |
| Masterwort (Root) | Peucedanum ostruthium | - | - | - | Present | Present | Present | [5] |
| Hogweed (Fruit) | Heracleum spp. | - | - | - | Present | Present | Present | [6] |
LOD: Limit of Detection. "-" indicates that data was not reported in the cited source.
Experimental Protocols
The following are detailed methodologies for the extraction and analysis of coumarins from natural extracts, based on common practices in the cited literature.
Extraction of Coumarins
This protocol describes a general method for the solvent extraction of coumarins from dried plant material.
a. Sample Preparation:
-
The plant material (e.g., bark, leaves, seeds) is dried at a controlled temperature (typically 40-60°C) to a constant weight to remove moisture.
-
The dried material is then ground into a fine powder (e.g., using a Wiley mill) to increase the surface area for extraction.
b. Solvent Extraction:
-
A known weight of the powdered plant material (e.g., 1-5 grams) is placed in a flask.
-
An appropriate solvent is added. Methanol or a mixture of methanol and water (e.g., 80:20 v/v) is commonly used for the extraction of a broad range of coumarins.[7] For furanocoumarins, less polar solvents like dichloromethane may be employed.[8]
-
The mixture is then subjected to an extraction technique. Common methods include:
-
Maceration: Soaking the plant material in the solvent at room temperature for a specified period (e.g., 24-72 hours) with occasional agitation.
-
Soxhlet Extraction: Continuous extraction in a Soxhlet apparatus for several hours (e.g., 4-6 hours). This method is thorough but can degrade thermolabile compounds.
-
Ultrasound-Assisted Extraction (UAE): The mixture is placed in an ultrasonic bath for a shorter duration (e.g., 30-60 minutes). This method can enhance extraction efficiency.
-
Microwave-Assisted Extraction (MAE): A more rapid extraction method using microwave energy to heat the solvent.
-
c. Filtration and Concentration:
-
The resulting extract is filtered (e.g., through Whatman No. 1 filter paper) to remove solid plant debris.
-
The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
-
The crude extract is typically redissolved in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for subsequent analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol outlines a typical HPLC method for the separation and quantification of coumarins.
a. Chromatographic System:
-
An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is used.
b. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[4]
-
Mobile Phase: A gradient elution is typically used to separate multiple coumarins in a single run. The mobile phase often consists of two solvents:
-
Solvent A: Water, often acidified with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the course of the run to elute more hydrophobic compounds. For example: 0-5 min, 10-30% B; 5-20 min, 30-70% B; 20-25 min, 70-10% B; 25-30 min, 10% B.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Column Temperature: The column is typically maintained at a constant temperature (e.g., 25-30°C) to ensure reproducible retention times.
-
Detection: The PDA or UV detector is set to monitor at multiple wavelengths, typically in the range of 254 nm to 340 nm, as different coumarins have different absorption maxima.[9]
c. Quantification:
-
Standard solutions of known concentrations for each target coumarin are prepared and injected into the HPLC system to create a calibration curve.
-
The peak area of each coumarin in the sample extract is then compared to the calibration curve to determine its concentration.
Visualizations
Experimental Workflow for Coumarin Analysis
The following diagram illustrates the general workflow for the extraction and analysis of coumarins from natural sources.
Coumarin-Mediated Activation of the Nrf2 Signaling Pathway
Several coumarins have been shown to exert their antioxidant and anti-inflammatory effects by activating the Nrf2 signaling pathway.[1][3][10] The diagram below illustrates this mechanism.
References
- 1. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Antiseizure Analysis of Diverse Natural Coumarin Derivatives in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Isolation and Antimicrobial Activity of Coumarin Derivatives from Fruits of Peucedanum luxurians Tamamsch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vup.sk [vup.sk]
- 10. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of Kelletinin A Against Other Natural Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Kelletinin A, a natural compound isolated from the marine gastropod Buccinulum corneum, against two other well-studied natural compounds: quercetin and esculetin. The comparison focuses on their antiviral and antimitotic/anti-cancer properties, presenting available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Disclaimer: Detailed quantitative data for Kelletinin A is limited due to the inaccessibility of the full-text research article. The information presented herein for Kelletinin A is based on the abstract of the primary study.
Comparative Analysis of Therapeutic Potential
This section summarizes the known antiviral and antimitotic/anti-cancer activities of Kelletinin A, quercetin, and esculetin.
Kelletinin A: Isolated from a marine source, Kelletinin A has demonstrated dual therapeutic potential by exhibiting both antiviral activity against the Human T-cell Leukemia Virus type-1 (HTLV-1) and antimitotic effects on HTLV-1-infected MT2 cells[1][2]. Its mechanism of action involves the inhibition of cellular DNA and RNA synthesis and direct inhibition of HTLV-1 reverse transcriptase[1][2].
Quercetin: A flavonoid widely found in fruits and vegetables, quercetin is a well-researched natural compound with a broad spectrum of biological activities. It has shown potent antiviral effects against a range of viruses, including retroviruses like HIV-1, by inhibiting viral entry, replication, and key viral enzymes[3][4][5][6][7][8][9][10]. Furthermore, quercetin exhibits significant anti-cancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines.
Esculetin: A coumarin derivative found in various plants, esculetin has been investigated for its anti-cancer and antiviral activities. It has been shown to inhibit the replication of several viruses and induce apoptosis and cell cycle arrest in a variety of cancer cell lines[11][12][13].
Quantitative Data Presentation
The following tables summarize the available quantitative data (IC50 values) for the antiviral and anti-cancer/antimitotic activities of the compared natural compounds.
Table 1: Antiviral Activity (IC50 values)
| Compound | Virus | Cell Line | IC50 Value | Reference |
| Kelletinin A | HTLV-1 | MT2 | Data not available | [1][2] |
| Quercetin | HIV-1 | TZM-bl | 29.76 - 88.98 µM | [3] |
| Japanese Encephalitis Virus (JEV) | Vero | 212.1 µg/mL | [8][9][10] | |
| Enterovirus 71 (EV71) | RD | 12.1 µM | [4][6] | |
| Enterovirus 71 (EV71) | Vero | 8.8 µM | [4][6] | |
| Varicella-Zoster Virus (VZV) | HFF | 3.835 ± 0.56 µg/mL | [5][7] | |
| Human Cytomegalovirus (HCMV) | HFF | 5.931 ± 1.195 µg/mL | [5][7] | |
| Esculetin | Hepatitis B Virus (HBsAg) | HepG2.2.15 | 21.4 ± 2.8 μM (for derivative 6d) | [13] |
| Hepatitis B Virus (HBeAg) | HepG2.2.15 | 15.8 ± 4.2 μM (for derivative 4a) | [13] | |
| Human Respiratory Syncytial Virus (RSV) | A549 | ~50% inhibition at 24h | [11] |
Table 2: Anti-cancer/Antimitotic Activity (IC50 values)
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Kelletinin A | MT2 (HTLV-1 infected) | T-cell Leukemia | Data not available | [1][2] |
| Quercetin | Various cancer cell lines | Breast, Colon, etc. | Varies significantly | |
| Esculetin | HepG2 | Hepatocellular Carcinoma | Data not available | |
| SMMC-7721 | Hepatocellular Carcinoma | 2.24 mM (at 72h) |
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used to evaluate the therapeutic potential of natural compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[14][15][16][17]
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining to analyze the cell cycle distribution.
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.[18][19][20][21]
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the test compound. Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis:
HTLV-1 Reverse Transcriptase (RT) Inhibition Assay
This is a general protocol for assessing the inhibition of retroviral reverse transcriptase activity.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs (including radiolabeled dTTP), MgCl2, and the reverse transcriptase enzyme.
-
Inhibitor Addition: Add various concentrations of the test compound to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C to allow for DNA synthesis.
-
Precipitation: Stop the reaction and precipitate the newly synthesized DNA using trichloroacetic acid (TCA).
-
Quantification: Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.[26][27][28][29][30][31]
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: Antiviral mechanisms of Quercetin.
Caption: Anti-cancer mechanisms of Esculetin.
References
- 1. Antimitotic and antiviral activities of Kelletinin A in HTLV-1 infected MT2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimitotic and antiviral activities of Kelletinin A in HTLV-1 infected MT2 cells [art.torvergata.it]
- 3. Flavonol 7-O-Glucoside Herbacitrin Inhibits HIV-1 Replication through Simultaneous Integrase and Reverse Transcriptase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin and its derivates as antiviral potentials: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of enterovirus 71 replication and viral 3C protease by quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Antiviral activity of baicalein and quercetin against the Japanese encephalitis virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Immunomodulatory effects of esculetin (6,7-dihydroxycoumarin) on murine lymphocytes and peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of esculetin derivatives as potential anti-HBV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. corefacilities.iss.it [corefacilities.iss.it]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. bosterbio.com [bosterbio.com]
- 25. kumc.edu [kumc.edu]
- 26. Current State of Therapeutics for HTLV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Quantification of HTLV-1 reverse transcriptase activity in ATL patients treated with zidovudine and interferon-α - PMC [pmc.ncbi.nlm.nih.gov]
- 28. HTLV-1 reverse transcriptase homology model provides structural basis for sensitivity to existing nucleoside/nucleotide reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. interchim.fr [interchim.fr]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
Validating Kelletinin I: A Comparative Guide to Replicating Published Findings
For researchers, scientists, and drug development professionals, the replication of published data is a cornerstone of scientific validation. This guide provides a comparative analysis of the initial findings on Kelletinin I, a natural product isolated from marine molluscs, and outlines the experimental data and protocols necessary for its validation. Due to the limited publicly available information on this compound, this guide also includes a comparison with Aphidicolin, a well-characterized inhibitor of DNA polymerase alpha, to provide a benchmark for experimental replication and validation.
Summary of Published Findings on this compound
This compound is a p-hydroxybenzoic acid ester originally isolated from the marine mollusc Kelletia kelletii and later from Buccinulum corneum. Early studies reported its potential as an antibacterial, cytotoxic, and DNA polymerase alpha-inhibiting agent.
Quantitative Data from Primary Literature
The initial reports on this compound and its closely related analogue, Kelletinin II, provided the following inhibitory concentrations. These findings, however, have not been extensively replicated in subsequent published literature, highlighting a critical gap in the validation of this compound.
| Compound | Bioassay | Organism/Cell Line | Reported Inhibition |
| This compound & II | Antibacterial | Bacillus subtilis | 0.4 µg/mL |
| This compound & II | Cytotoxicity | L1210 leukemia cells | 0.4 µg/mL |
| This compound & A | Enzyme Inhibition | Eukaryotic DNA Polymerase Alpha | Preferential Inhibition |
Data sourced from abstracts of Tymiak and Rinehart, 1983, and De Napoli et al., 1991.
Comparative Data: Aphidicolin
To offer a tangible benchmark for researchers, the following table summarizes the inhibitory concentrations of Aphidicolin, a widely studied and validated inhibitor of DNA polymerase alpha.
| Compound | Bioassay | Target/Cell Line | IC50 / Ki |
| Aphidicolin | Enzyme Inhibition | DNA Polymerase Alpha | Ki = 0.2 µM (with dGTP as the competing nucleotide) |
| Aphidicolin | Cytotoxicity | HCT-116 cells | IC50 = 9 µM |
| Aphidicolin | Cytotoxicity | HL-60 cells | IC50 = 24.4 µM |
IC50 and Ki values for Aphidicolin are well-documented across numerous studies and serve as a reliable reference for validating novel inhibitors.
Experimental Protocols
Detailed experimental protocols for the bioassays mentioned in the original this compound literature are not fully available in the public domain. However, based on standard methodologies of the time and current practices, the following protocols can be used to replicate and validate the initial findings.
Extraction and Isolation of this compound
A general procedure for the extraction of p-hydroxybenzoate esters from marine molluscs involves the following steps:
-
Homogenization: The tissue of the marine mollusc (e.g., Buccinulum corneum) is homogenized in a suitable solvent such as methanol or ethanol.
-
Solvent Extraction: The homogenate is subjected to repeated extractions with an organic solvent like ethyl acetate to partition the nonpolar and semi-polar compounds.
-
Chromatographic Separation: The crude extract is then subjected to column chromatography, typically using silica gel, with a gradient of solvents (e.g., hexane and ethyl acetate) to separate fractions based on polarity.
-
Purification: Fractions showing the desired activity are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Antibacterial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
-
Bacterial Culture: A fresh culture of Bacillus subtilis is grown to a logarithmic phase in a suitable broth medium.
-
Serial Dilutions: The test compound (this compound) is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of Bacillus subtilis.
-
Incubation: The plate is incubated at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining the cytotoxic potential of a compound.
-
Cell Seeding: L1210 leukemia cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
DNA Polymerase Alpha Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified DNA polymerase alpha.
-
Reaction Mixture: A reaction mixture is prepared containing a buffer, a DNA template-primer, deoxynucleoside triphosphates (dNTPs, one of which is radiolabeled, e.g., [³H]dTTP), and purified DNA polymerase alpha.
-
Inhibitor Addition: The test compound (this compound) is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period.
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized, radiolabeled DNA is precipitated onto a filter.
-
Quantification: The amount of radioactivity incorporated into the DNA is measured using a scintillation counter. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
To aid in the conceptualization of the experimental processes and the mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for the validation of this compound bioactivity.
Caption: Proposed mechanism of action for this compound.
Conclusion
The initial findings on this compound suggest it possesses interesting biological activities, particularly as an inhibitor of DNA polymerase alpha. However, the lack of extensive follow-up studies and publicly available detailed data underscores the critical need for replication and validation. By following the standardized protocols outlined in this guide and using well-characterized compounds like Aphidicolin as a benchmark, researchers can systematically investigate the properties of this compound and contribute to a more complete understanding of its potential as a therapeutic agent. This process of rigorous validation is essential for the advancement of drug discovery and development.
Safety Operating Guide
Proper Disposal of Kelletinin I: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Kelletinin I, a marine-derived sesterterpenoid and an ester of p-hydroxybenzoic acid. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on general principles for handling potent marine neurotoxins and related chemical classes.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to adhere to the following safety protocols. These measures are designed to minimize exposure risk during any procedure, including disposal.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a barrier against dermal absorption. Double-gloving offers additional protection in case of a breach in the outer glove. |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against accidental splashes and aerosols. |
| Lab Coat | A disposable, fluid-resistant lab coat. | Prevents contamination of personal clothing. |
| Respiratory | A fit-tested N95 respirator or higher. | Necessary when handling the solid form or if aerosolization is possible. |
Engineering Controls: All handling of this compound should occur within a certified chemical fume hood to prevent inhalation exposure.
Spill Management Protocol
In the event of a this compound spill, immediate and decisive action is required to contain the substance and decontaminate the area.
Step 1: Evacuate and Secure the Area
-
Alert all personnel in the immediate vicinity.
-
Restrict access to the contaminated area.
Step 2: Don Appropriate PPE
-
Before re-entering the area, ensure all necessary PPE is worn as detailed in the table above.
Step 3: Contain and Absorb the Spill
-
For liquid spills, cover with an inert absorbent material such as vermiculite or sand.
-
For solid spills, gently cover with a damp paper towel to avoid generating dust.
Step 4: Decontaminate the Area
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area with a decontaminating solution. Given the ester and phenolic structure of this compound, a solution of 10% sodium hypochlorite (bleach) followed by a 70% ethanol rinse is recommended. Allow for a contact time of at least 30 minutes for the bleach solution.
This compound Disposal Procedures
The disposal of this compound must be conducted in accordance with all local, state, and federal hazardous waste regulations. The following workflow outlines the recommended disposal plan.
Step-by-Step Disposal Guidance:
-
Segregation: All waste contaminated with this compound, including unused product, contaminated labware (pipette tips, vials), and spill cleanup materials, must be segregated from general laboratory waste.
-
Chemical Inactivation (Optional and with Caution):
-
Due to its ester and phenolic functionalities, chemical inactivation through hydrolysis may be possible. A solution of 1M sodium hydroxide (NaOH) can be used to hydrolyze the ester bonds, followed by neutralization.
-
Caution: This procedure should only be attempted by personnel with a strong understanding of chemical reactions and after a thorough risk assessment. The reaction may generate heat and should be performed in a chemical fume hood with appropriate PPE. The efficacy of this inactivation for this compound has not been specifically determined.
-
-
Packaging and Labeling:
-
Place all this compound waste into a designated, leak-proof, and chemically compatible hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste," the name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Final Disposal:
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
-
Disposal must be carried out by a licensed hazardous waste disposal contractor. Do not attempt to dispose of this compound through standard laboratory drains or as regular trash.
-
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community.
Handling Kelletinin I: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling Kelletinin I in a laboratory setting. Due to the limited availability of specific safety data for this compound, a potent inhibitor of eukaryotic DNA polymerase alpha, a high degree of caution is warranted. The following procedures are based on best practices for handling potentially hazardous, uncharacterized research chemicals.
Immediate Safety and Personal Protective Equipment (PPE)
Given that this compound is an inhibitor of DNA polymerase, it should be handled as a potentially cytotoxic and mutagenic compound. The primary routes of exposure are inhalation, ingestion, and skin contact. Strict adherence to the following PPE guidelines is mandatory to minimize risk.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Gloves | Nitrile, double-gloving recommended | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and aerosols. |
| Lab Coat | Full-length, buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | Prevents inhalation of aerosols or fine powders. |
Operational Plan: Safe Handling Procedures
All work with this compound, including weighing, reconstituting, and aliquoting, must be conducted in a designated area within a certified chemical fume hood to prevent exposure and contamination.
Workflow for Handling this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
